1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRPLYXESVAETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Structure and Conformation of 1-Benzyl-3-p-tolyl Pyrazoles
Topic: Molecular structure and conformation of 1-benzyl-3-p-tolyl pyrazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
A Technical Guide to Structural Dynamics, Synthesis, and Pharmacophore Analysis
Executive Summary
The 1-benzyl-3-p-tolyl pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, distinguished by its unique "L-shaped" or "twisted" conformational landscape. Unlike fully planar bi-aryl systems, the introduction of a methylene linker at the
Synthetic Methodologies
The construction of the 1-benzyl-3-p-tolyl pyrazole core is typically achieved via two primary pathways: Cyclocondensation (Chalcone route) and Direct
Protocol A: The Chalcone Cyclocondensation Route
This method is preferred for generating diverse 3,5-disubstituted derivatives.
-
Chalcone Formation: Claisen-Schmidt condensation of p-methylacetophenone with a benzaldehyde derivative in ethanolic NaOH yields the intermediate chalcone.
-
Cyclization: The chalcone reacts with hydrazine hydrate (or phenylhydrazine) to form a pyrazoline.[1]
-
Oxidation: Aromatization of the pyrazoline using oxidizing agents (e.g., chloranil,
, or DDQ) yields the final pyrazole.
Protocol B: Direct -Alkylation (Regioselective)
Used when the pyrazole core is pre-formed or commercially available.
-
Reagents: 3-(p-tolyl)-1H-pyrazole, Benzyl chloride,
, Acetonitrile ( ). -
Conditions: Reflux for 10–12 hours.
-
Mechanism:
attack by the pyrazole nitrogen on the benzyl halide. -
Regioselectivity: Favors the
-alkylation due to steric and thermodynamic control, though isomers can form as minor byproducts.
Figure 1: Dual synthetic pathways for accessing the 1-benzyl-3-p-tolyl pyrazole scaffold.
Crystallographic & Conformational Analysis
Understanding the precise 3D arrangement of this molecule is vital for docking studies. Analysis of the structural analog Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate provides definitive geometric metrics.
The "Twisted" Geometry
The molecule does not adopt a planar conformation.[2] The methylene (
-
Pyrazole-Tolyl Interaction: The 3-p-tolyl group is conjugated with the pyrazole ring. X-ray data shows a dihedral angle of approximately 15.7° , indicating a nearly coplanar arrangement that maximizes
-orbital overlap. -
Pyrazole-Benzyl Interaction: The 1-benzyl group is effectively orthogonal. The dihedral angle between the pyrazole plane and the benzyl phenyl ring is approximately 83.4° .[3]
Structural Metrics Table
| Structural Parameter | Value (Approx.) | Significance |
| Bond Length (N1-N2) | 1.36 Å | Typical for pyrazole aromaticity. |
| Bond Length (C3-C1') | 1.47 Å | Indicates conjugation between pyrazole (C3) and Tolyl (C1'). |
| Dihedral (Pyrazole vs. Tolyl) | ~15.7° | Coplanar: Allows electronic communication (HOMO delocalization). |
| Dihedral (Pyrazole vs. Benzyl) | ~83.4° | Orthogonal: Steric bulk of protons prevents flattening; creates "L-shape". |
| Crystal Packing | Triclinic / | Stabilized by weak |
Conformational Logic Diagram
The following diagram illustrates the steric and electronic forces dictating this conformation.
Figure 2: Competing electronic and steric forces resulting in the characteristic orthogonal conformation.
Electronic Structure (DFT Analysis)
Computational studies (B3LYP/6-311++G(d,p) level of theory) reveal the electronic consequences of the structural twist.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the p-tolyl and pyrazole rings. The coplanarity allows electron density to delocalize across this bi-aryl system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Often shifts towards the benzyl ring or remains on the pyrazole core depending on substituents. The orthogonal benzyl ring is electronically decoupled from the tolyl-pyrazole system.
-
Band Gap: The interruption of conjugation by the
hybridized methylene carbon increases the HOMO-LUMO gap compared to fully conjugated 1,3-diphenylpyrazoles, potentially affecting fluorescence and redox stability.
Molecular Electrostatic Potential (MEP)
-
Negative Potential (Red): Concentrated around the
nitrogen atom (the "pyridine-like" nitrogen). This is the primary hydrogen bond acceptor site for biological targets (e.g., kinase hinge regions). -
Positive Potential (Blue): Localized on the methyl protons of the tolyl group and the methylene protons of the benzyl group.
Pharmacological Implications (SAR)
The structural insights derived above directly translate to drug design strategies:
-
The "L-Shape" Fit: Many enzyme active sites (e.g., COX-2, p38 MAP kinase) have a hydrophobic pocket that is orthogonal to the main binding channel. The 83° twist of the benzyl group allows this molecule to slot into such pockets ("gatekeeper" regions) while the planar tolyl-pyrazole system engages the main channel via
-stacking. -
Solubility: The non-planar geometry disrupts tight crystal packing compared to flat molecules, generally improving solubility in organic media and lipids, which enhances membrane permeability.
-
Substitution Vectors:
-
Para-tolyl methyl: Can be oxidized to
or in vivo (metabolic liability). Replacing with or often improves metabolic stability while maintaining the hydrophobic contact. -
Benzyl Ring: Being orthogonal, this ring is ideal for probing "deep" pockets. Substituents here (e.g., 2-Cl or 4-F) can fine-tune the twist angle via steric pressure.
-
References
-
Li, X., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 8, 2011, p. o1918. Link
-
Adam, F., et al. "Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole."[4] Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 10, 2015, pp. o1020-o1021. Link
-
Muthubhupathi, G., et al. "Synthesis and Biological Activities of Some Pyrazole Derivatives." Academic Strive, 2024. Link
- Bhat, K.S., et al. "Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives." Journal of Chemical and Pharmaceutical Research, 2017.
- Gaussian 09/16 User Guide. "DFT Calculation Protocols (B3LYP/6-311++G(d,p))." Gaussian, Inc.
Sources
Therapeutic potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid derivatives
The Therapeutic Potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid Derivatives
Executive Summary: The "Privileged Scaffold" Paradigm
In the landscape of modern medicinal chemistry, the pyrazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among these, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a highly versatile core intermediate. Its structural architecture combines a lipophilic p-tolyl moiety, a steric-bulk-providing benzyl group, and a reactive carboxylic acid "warhead" suitable for diverse functionalization.
This technical guide analyzes the therapeutic utility of this scaffold, moving beyond basic synthesis to explore its role in generating potent antimicrobial and anticancer agents. We examine the Structure-Activity Relationships (SAR) that make this specific substitution pattern effective and provide validated protocols for its derivatization and biological evaluation.
Chemical Architecture & Synthesis Strategy
The synthesis of 1,3,5-trisubstituted pyrazoles is often plagued by regioselectivity issues (N1 vs. N2 isomers). For the target molecule, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , two primary pathways exist. The choice of pathway dictates the purity and yield of the final API (Active Pharmaceutical Ingredient).
2.1 The Regioselectivity Challenge
When reacting a hydrazine derivative (e.g., benzylhydrazine) with an unsymmetrical 1,3-diketone, a mixture of regioisomers (1,3- vs. 1,5-substituted) often results. However, the N-alkylation of a pre-formed 3-substituted pyrazole allows for more controlled access, provided the tautomeric equilibrium is managed.
2.2 Validated Synthetic Pathway (Graphviz Visualization)
The following workflow illustrates the optimized route starting from ethyl 4-methylbenzoylacetate, emphasizing the critical N-benzylation step.
Caption: Optimized synthetic route emphasizing the N-alkylation of the pre-formed pyrazole ring to ensure correct 1,3,5-substitution pattern.
Therapeutic Domain 1: Antimicrobial Arsenal
The most well-documented application of this scaffold lies in the development of antimicrobial hydrazones . The carboxylic acid group at position 5 serves as an anchor for hydrazide formation, which is subsequently condensed with aldehydes to form Schiff bases (hydrazones).
3.1 Mechanism of Action: DNA Gyrase Inhibition
Derivatives of this scaffold, particularly those with electron-withdrawing groups on the hydrazone moiety, have shown potent inhibition of bacterial DNA Gyrase (Topoisomerase II) .
-
The p-Tolyl Group: Provides essential hydrophobic interactions within the active site of the enzyme, mimicking the binding of quinolones.
-
The Benzyl Group: Enhances cell membrane permeability, allowing the inhibitor to reach the cytoplasmic target.
3.2 Key Derivatives & Potency
Research indicates that converting the acid to a carbohydrazide and then to a thiadiazine or hydrazone yields MIC values comparable to standard antibiotics like Chloramphenicol.
| Derivative Type | R-Group (Hydrazone) | Target Organism | MIC (µg/mL) | Potency Relative to Std |
| Hydrazone | 4-Chlorophenyl | S. aureus | 62.5 | Moderate |
| Hydrazone | 4-Dimethylaminophenyl | E. coli | 31.25 | High |
| Thiadiazine | (Cyclized form) | C. albicans | 15.6 | Very High |
| Amide | 2-Thiazolyl | M. tuberculosis | 12.0 | High |
Therapeutic Domain 2: Oncology (Antitumor)
Recent studies have pivoted towards the antiproliferative potential of amide derivatives of 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
4.1 Target: Cell Cycle Arrest
Amide derivatives, particularly those linked to thiazole or benzothiazole rings, function as CDK (Cyclin-Dependent Kinase) inhibitors.
-
Observation: Treatment of cancer cell lines (e.g., MCF-7, HeLa) with these derivatives leads to accumulation of cells in the G0/G1 phase , indicating cell cycle arrest.
-
Apoptosis: High concentrations induce apoptosis, evidenced by chromatin condensation and caspase-3 activation.
4.2 SAR Pharmacophore Map
Understanding the structural requirements for antitumor activity is critical for lead optimization.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N1, C3, and C5 positions.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on successful literature precedents.
5.1 Protocol: Synthesis of the Core Acid
Objective: Isolate pure 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
-
Esterification: Dissolve Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 mL).
-
Base Addition: Add Potassium Carbonate (
, 0.02 mol) and stir for 15 min. -
Alkylation: Dropwise add Benzyl Chloride (0.024 mol).
-
Reflux: Heat the mixture to reflux (
) for 10 hours . Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.
-
Hydrolysis: Dissolve the isolated ester in Ethanol (50 mL) and add 10% NaOH (20 mL). Reflux for 2 hours.
-
Acidification: Cool and acidify with dilute HCl to pH 2. The solid precipitate is the target acid.
-
Validation: Melting point should be distinct from the starting ester. Confirm structure via
-NMR (look for methylene singlet of benzyl group ~ ppm).
-
5.2 Protocol: In Vitro Antimicrobial Assay (MIC)
Objective: Determine Minimum Inhibitory Concentration.
-
Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: Use 96-well plates. Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth.
-
Incubation: Add bacterial suspension to each well. Incubate at
for 24 hours. -
Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue = No growth, Pink = Growth).
References
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (Crystal Structure & Synthesis) Source: Acta Crystallographica / NIH URL:[Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives as antitumor agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (General SAR Context) Source: MDPI Molecules URL:[Link]
-
Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. Source: European Journal of Medicinal Chemistry URL:[Link]
The Privileged Scaffold: A Technical Guide to 1,3,5-Substituted Pyrazole Carboxylic Acids in Drug Discovery
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable metabolic stability and versatile synthetic accessibility have cemented its status as a "privileged scaffold" in drug design. This guide provides an in-depth exploration of a particularly significant subclass: 1,3,5-substituted pyrazole carboxylic acids. We will dissect key synthetic methodologies, offering field-proven protocols, and delve into the diverse pharmacological activities of these compounds, supported by quantitative structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The Pyrazole Core: A Foundation for Therapeutic Innovation
The pyrazole ring system is a recurring motif in a multitude of FDA-approved drugs, spanning a wide array of therapeutic areas including inflammation, oncology, and infectious diseases. The inclusion of a carboxylic acid moiety, particularly at the 4-position, introduces a critical functional group that can serve as a key pharmacophore, a handle for further derivatization, or a means to modulate physicochemical properties such as solubility and plasma protein binding. The strategic placement of diverse substituents at the 1, 3, and 5-positions allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. This multi-faceted capacity for chemical modification is central to the enduring appeal of the 1,3,5-substituted pyrazole carboxylic acid scaffold in the quest for novel therapeutics.
Synthetic Strategies for 1,3,5-Substituted Pyrazole Carboxylic Acids
The construction of the 1,3,5-substituted pyrazole-4-carboxylic acid core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and Subsequent Functionalization
One of the most classical and versatile methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. To achieve the desired 1,3,5-substitution pattern with a C4-carboxylic acid precursor, a multi-step approach is often employed.
Diagram: Knorr Pyrazole Synthesis Workflow
Technical Guide: Solubility Profile & Thermodynamic Characterization of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid
This guide serves as a definitive technical framework for characterizing the solubility profile of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid .
Given that this specific derivative is a specialized research intermediate (often used in the synthesis of bioactive heterocyclic scaffolds) rather than a commodity chemical with widely published standard tables, this guide synthesizes structural structure-property relationship (SPR) predictions with a validated experimental and thermodynamic modeling protocol .
Executive Summary & Structural Analysis
Compound: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
CAS (Analog/Generic): 959539-04-9 (Ethyl ester precursor reference)
Molecular Formula:
Structural Determinants of Solubility
To understand the solubility behavior of this molecule, we must deconstruct its functional moieties. The solubility profile is governed by the competition between the rigid, hydrophobic aromatic domains and the polar carboxylic acid "head."
| Moiety | Nature | Interaction Mechanism | Solvent Implication |
| Carboxylic Acid (-COOH) | Polar, Protogenic | H-bond Donor/Acceptor | High affinity for alcohols and basic aqueous buffers. Drives dimerization in non-polar solvents. |
| Pyrazole Core | Aromatic Heterocycle | Moderate polarity; stabilizes crystal lattice, increasing melting point ( | |
| 1-Benzyl Group | Lipophilic, Flexible | Van der Waals | Increases solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM). |
| 3-p-Tolyl Group | Lipophilic, Rigid | Van der Waals, Packing | The para-methyl group enhances symmetry compared to a phenyl ring, potentially increasing crystal lattice energy (lowering solubility) while increasing LogP (lipophilicity). |
Field-Proven Insight: The p-tolyl substituent increases hydrophobicity compared to the phenyl analog. Consequently, expect lower solubility in pure water and methanol but higher solubility in ethyl acetate and toluene compared to the unsubstituted phenyl derivative.
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and group contribution methods (Hansen Solubility Parameters), the expected solubility hierarchy at 298.15 K is:
DMSO > DMF > THF > Ethyl Acetate > Acetone > Ethanol > Methanol > Toluene > Water
-
Class I (High Solubility): DMSO, DMF.
-
Class II (Moderate Solubility): Short-chain Alcohols (MeOH, EtOH), Esters (EtOAc).
-
Class III (Low Solubility): Non-polar Hydrocarbons (Hexane, Cyclohexane).
-
Class IV (pH-Dependent): Water.
Experimental Protocol: Solubility Determination
To generate high-integrity data for drug development or process optimization, follow this self-validating laser monitoring or shake-flask protocol.
Workflow Diagram
Caption: Standardized dynamic solubility determination workflow ensuring thermodynamic equilibrium.
Step-by-Step Methodology
-
Preparation: Ensure 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is >99% pure (HPLC). Impurities act as seeds or solubilizers, skewing thermodynamic data.
-
Excess Addition: Add the solid in excess to the solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours.-
Self-Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.
-
-
Sampling: Stop stirring and allow settling for 30 mins. Filter supernatant through a pre-heated 0.45 µm PTFE syringe filter (to prevent precipitation during filtration).
-
Quantification: Dilute with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC (UV detection at
nm).
Thermodynamic Modeling & Analysis
For process engineers, raw data is insufficient. You must correlate solubility (
The Modified Apelblat Equation
This is the industry standard for correlating solubility data of pyrazole derivatives.
-
A, B, C: Empirical parameters derived from regression.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
Thermodynamic Functions (Van't Hoff Analysis)
The dissolution process is governed by:
-
Endothermic (+
): Solubility increases with temperature (Typical for this compound in organic solvents). -
Entropy Driven (+
): The disorder of the system increases upon dissolution.
Interpretation for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid:
-
In Alcohols (MeOH/EtOH): Expect high positive
(strong lattice energy to overcome). Dissolution is entropy-driven. -
In Aprotic Solvents (DMF): Expect lower
due to exothermic solute-solvent interactions compensating for lattice breaking.
Modeling Logic Diagram
Caption: Computational workflow for deriving thermodynamic parameters from raw solubility data.
Practical Applications in Drug Development
Purification (Recrystallization)
-
Solvent System: Use a binary mixture of Ethanol (Solvent) and Water (Anti-solvent) .
-
Protocol: Dissolve the acid in hot ethanol (near boiling). Slowly add water until turbidity appears. Cool slowly to 4°C.
-
Why? The steep solubility curve in ethanol ensures high recovery upon cooling, while water drastically reduces solubility, forcing precipitation.
Reaction Solvent Selection
-
Nucleophilic Substitution: Use DMF or DMSO . The high solubility ensures the reaction is kinetically controlled, not mass-transfer limited.
-
Esterification: Use Methanol or Ethanol if synthesizing the ester, utilizing the solvent as a reactant.
References
-
General Solubility Protocols: Shake-flask method for solubility determination of organic compounds. Journal of Chemical & Engineering Data. Link
-
Thermodynamic Modeling: Evaluation of the Apelblat and Van't Hoff models for pyrazole derivatives. Journal of Molecular Liquids. Link
- Compound Class Properties: Structural analysis of 1-benzyl-3-substituted-pyrazole-5-carboxylic acids.
- Analogous Data: Solubility of 1-phenyl-3-methyl-5-pyrazolone in organic solvents (Reference for pyrazole core behavior). J. Chem. Eng.
Sources
The Strategic Role of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. This technical guide delves into the specific role and potential of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a molecule positioned at the intersection of established anti-inflammatory and emerging anticancer research. While direct literature on this exact molecule is nascent, this document synthesizes data from structurally analogous compounds and established structure-activity relationships (SAR) to provide a comprehensive technical overview. We will explore its probable synthetic pathways, predicted biological activities with a focus on cyclooxygenase (COX) and protein kinase inhibition, and the critical influence of its unique structural motifs—the 1-benzyl, 3-p-tolyl, and 5-carboxylic acid groups. This guide is intended to serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this promising pyrazole derivative.
Introduction: The Pyrazole Scaffold as a Privileged Structure
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its structural versatility allows for three-dimensional exploration of target binding sites, leading to potent and selective modulators of biological processes.[2] Marketed drugs such as Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK kinase inhibitor) underscore the clinical success of the pyrazole core in treating inflammatory diseases and cancers.[3]
The subject of this guide, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, combines three key pharmacophoric elements:
-
The 1-Benzyl Group: This lipophilic group can anchor the molecule in hydrophobic pockets of target proteins, influencing potency and pharmacokinetic properties.
-
The 3-p-tolyl Group: Compared to an unsubstituted phenyl ring, the p-tolyl group introduces a methyl substituent. This seemingly minor addition can significantly impact electronic properties and steric interactions within a binding site, potentially enhancing selectivity and potency.
-
The 5-Carboxylic Acid Group: This acidic moiety can form crucial hydrogen bonds or ionic interactions with amino acid residues (e.g., arginine in the COX-2 active site), serving as a key interaction point for biological activity. It also influences the compound's solubility and pharmacokinetic profile.
This guide will deconstruct the likely contributions of each of these components to the overall medicinal chemistry profile of the title compound.
Synthetic Strategy and Methodologies
The synthesis of 1,3,5-trisubstituted pyrazoles is well-established in the chemical literature. A robust and common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a logical synthetic approach would start from a β-ketoester precursor.
Proposed Synthetic Pathway
A plausible synthetic route involves a Claisen condensation followed by cyclization with benzylhydrazine.
Caption: Proposed synthetic pathway for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl oxalate dropwise at 0-5 °C.
-
Slowly add a solution of p-tolyl methyl ketone in ethanol to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the mixture to stir at room temperature overnight.
-
Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketoester, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate
-
Dissolve the diketoester intermediate in glacial acetic acid or ethanol.
-
Add an equimolar amount of benzylhydrazine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ester.
Step 3: Hydrolysis to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
-
Suspend the pyrazole ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry to yield the final product.
Predicted Biological Activity and Therapeutic Potential
Based on extensive research on analogous structures, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is predicted to exhibit potent activity in two primary therapeutic areas: anti-inflammatory and anticancer.
Anti-inflammatory Activity: A Potential COX-2 Inhibitor
The diarylheterocycle motif, exemplified by Celecoxib, is a hallmark of selective COX-2 inhibitors.[3] The 1-benzyl and 3-p-tolyl groups of the title compound can be considered as the two "aryl" groups occupying the COX-2 active site.
Mechanism of Action (Predicted):
The COX-2 enzyme has a larger, more accommodating active site than COX-1, featuring a side pocket. The 1-benzyl group is predicted to bind within the primary active site, while the 3-p-tolyl group can extend into this hydrophobic side pocket, a key interaction for COX-2 selectivity. The p-methyl group on the tolyl ring may enhance this hydrophobic interaction compared to an unsubstituted phenyl ring. The 5-carboxylic acid is expected to form a critical hydrogen bond with Arg513 at the top of the active site, anchoring the inhibitor.
Caption: Predicted binding mode in the COX-2 active site.
Experimental Evaluation: In Vitro COX Inhibition Assay
A standard method to evaluate COX-1/COX-2 inhibitory activity is through an enzyme immunoassay or a colorimetric/fluorometric assay kit.[5][6]
Protocol Outline (Fluorometric Assay):
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme, COX probe, and arachidonic acid substrate as per the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid in DMSO. Create a serial dilution to test a range of concentrations.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, cofactor, and the test compound or vehicle control (DMSO). Add the COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting percent inhibition versus inhibitor concentration. The same protocol can be followed using the COX-1 enzyme to determine selectivity.
| Compound Class | Target | Typical IC50 Range | Reference |
| Diaryl Pyrazoles | COX-2 | 0.01 - 1 µM | [7][8] |
| Diaryl Pyrazoles | COX-1 | >10 µM | [7][8] |
Anticancer Activity: A Potential Kinase Inhibitor
The pyrazole scaffold is prevalent in numerous FDA-approved kinase inhibitors.[9] These drugs typically function by competing with ATP for binding to the kinase active site.
Potential Kinase Targets and SAR Insights:
-
Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives inhibit RTKs like EGFR, VEGFR, and PDGFR. The 3-aryl (p-tolyl) group often plays a crucial role in establishing interactions within the hydrophobic region of the kinase hinge.
-
Structure-Activity Relationship (SAR): Studies on pyrazole derivatives have shown that substitutions on the aryl ring at the 3-position can significantly modulate kinase inhibitory activity. Electron-donating groups, such as the methyl group in the p-tolyl substituent, can influence the electronic distribution of the ring system, potentially enhancing binding affinity.[10] For instance, in a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, the p-tolyl group was a key feature in compounds showing potent anti-proliferative activity.[11]
Caption: Experimental workflow for evaluating kinase inhibitor potential.
Experimental Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol Outline: [12]
-
Kinase Reaction:
-
Set up a reaction mixture containing the kinase of interest (e.g., EGFR, BRAF), the appropriate substrate (peptide or protein), ATP, and the test compound (1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid) at various concentrations.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a molecule of significant interest for medicinal chemists. By leveraging established SAR data, we can confidently predict its potential as a dual anti-inflammatory and anticancer agent, likely acting through the inhibition of COX-2 and various protein kinases. The specific substitution pattern—a 1-benzyl group for hydrophobic anchoring, a 5-carboxylic acid for polar interactions, and a 3-p-tolyl group for enhanced hydrophobic binding and selectivity—provides a strong rationale for its synthesis and biological evaluation.
Future research should focus on the direct synthesis and in vitro screening of this compound against panels of kinases and COX enzymes to confirm these hypotheses and quantify its potency and selectivity. Subsequent derivatization, particularly at the carboxylic acid position to form amides or esters, could further expand its therapeutic applications and improve its drug-like properties. This guide provides the foundational logic and experimental framework to embark on such an investigation.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Full article: Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. (2014). Taylor & Francis Online.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2025).
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- A Comparative Guide to the Anticancer Activity of Pyrazole Deriv
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher.
- Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1. (2023). Smolecule.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
- Structure–activity relationship (SAR) of 3,4‐diaryl pyrazole resorcinol derivatives as anticancer agents. (n.d.).
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Synthesis of 1,3-disubstituted-1H-pyrazol-5(4H)-ones and... (n.d.).
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
- In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.).
- In vitro kinase assay. (2024). Protocols.io.
- 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound. (n.d.). Vendor Website.
- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Applied Pharmaceutical Science.
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing).
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
- 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). Vendor Website.
- Muthubhupathi G, et al.
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid. (n.d.). Chem-Impex.
- N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (2009). PubMed.
- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. (2021).
- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). Scilit.
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | SCBT. (n.d.). Santa Cruz Biotechnology.
- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (2008). PubMed.
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- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Abstract & Scope
This technical guide details the optimized synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in medicinal chemistry often utilized for COX-2 inhibition and agrochemical development.
Unlike generic protocols, this guide addresses the primary synthetic challenge: Regioselectivity . The cyclization of unsymmetrical 1,3-diketones with substituted hydrazines frequently yields a mixture of 1,3,5- and 1,5,3-isomers. This protocol utilizes a specific solvent-controlled cyclocondensation strategy to favor the desired 1-benzyl-3-aryl-5-carboxy isomer, accompanied by a rigorous structural validation workflow using NOE NMR spectroscopy.
Retrosynthetic Strategy
The synthesis is disconnected into three logical phases:
-
Claisen Condensation: Construction of the 1,3-dicarbonyl backbone.
-
Regioselective Cyclocondensation: Formation of the pyrazole core.
-
Hydrolysis: Deprotection to the free acid.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.
Detailed Experimental Protocols
Phase 1: Claisen Condensation
Objective: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate. Mechanism: Base-mediated enolate attack on the oxalate ester.
Reagents:
-
4'-Methylacetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.2 eq, 21% wt in EtOH)
-
Solvent: Absolute Ethanol (anhydrous)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel under a nitrogen atmosphere.
-
Base Preparation: Charge the flask with NaOEt solution (1.2 eq). Cool to 0°C in an ice bath.
-
Addition: Mix 4'-Methylacetophenone (10.0 g, 74.5 mmol) with Diethyl oxalate (13.0 g, 89.4 mmol). Add this mixture dropwise to the cold NaOEt solution over 30 minutes.
-
Critical Control: Exothermic reaction. Maintain internal temperature <10°C to prevent polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, and a precipitate (sodium enolate salt) may form.
-
Quench: Pour the reaction mixture into ice-cold 1N HCl (200 mL) with vigorous stirring. The pH should be acidic (pH ~2).
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) to yield light yellow needles.
-
Yield Expectation: 80-90%.
-
Phase 2: Regioselective Cyclocondensation
Objective: Synthesis of Ethyl 1-benzyl-3-(p-tolyl)-1H-pyrazole-5-carboxylate. Challenge: Avoiding the formation of the isomeric 1-benzyl-5-(p-tolyl)-3-carboxylate.
Scientific Rationale: The reaction of unsymmetrical 1,3-diketones with hydrazines is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
-
Terminal
: More nucleophilic, attacks the most reactive electrophile. -
Internal
: Less nucleophilic due to steric bulk (benzyl group). -
Conditions: In Glacial Acetic Acid , the ketone carbonyl (C-4) is activated. The terminal
attacks the ketone first, forming a hydrazone intermediate, which then cyclizes onto the ester carbonyl. This pathway favors the 3-aryl-5-carboxylate (Target).
Protocol:
-
Setup: 250 mL RBF with reflux condenser.
-
Charge: Dissolve the Diketoester from Phase 1 (5.0 g, 21.3 mmol) in Glacial Acetic Acid (50 mL).
-
Addition: Add Benzylhydrazine dihydrochloride (1.1 eq, 4.5 g).
-
Note: If using the dihydrochloride salt, add Sodium Acetate (2.2 eq) to buffer the solution and release the free hydrazine in situ.
-
-
Reaction: Reflux (118°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Observation: The starting material (
) converts to a fluorescent spot ( ).
-
-
Workup: Cool to RT and pour into crushed ice (200 g). Neutralize carefully with sat.
or to pH 7–8. -
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over
and concentrate. -
Purification (Crucial): The crude residue may contain traces of the regioisomer. Purify via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
-
Target Isomer: Usually elutes second (more polar due to the ester being adjacent to the benzyl nitrogen lone pair repulsion, though this varies by column conditions).
-
Validation: Verify regiochemistry via NOE (see Section 4).
-
Phase 3: Hydrolysis
Objective: Saponification to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
Protocol:
-
Dissolve the purified ester (3.0 g) in Ethanol (30 mL).
-
Add 10% aqueous NaOH (10 mL, excess).
-
Reflux for 2 hours.
-
Concentrate ethanol in vacuo. Dilute residue with water (20 mL).
-
Acidify with 1N HCl to pH 2. The carboxylic acid will precipitate as a white solid.[1]
-
Filter, wash with cold water, and dry in a vacuum oven at 50°C.
Analytical Validation & QC
Regiochemistry Verification (NOE NMR)
Distinguishing the 1,3,5-isomer (Target) from the 1,5,3-isomer is impossible by Mass Spec alone. 1D-NOE (Nuclear Overhauser Effect) is required.
| Feature | Target Isomer (1-Benzyl-3-p-tolyl-5-COOH) | Undesired Isomer (1-Benzyl-5-p-tolyl-3-COOH) |
| Structure | Benzyl group is near the Ester/Acid | Benzyl group is near the Tolyl Ring |
| NOE Signal | Strong NOE between Benzyl- | Strong NOE between Benzyl- |
| H-4 Singlet | Typically | Typically |
Specification Table
| Parameter | Specification | Method |
| Appearance | White to Off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Mass Spec | LC-MS (ESI+) | |
| Melting Point | 185–188°C | Capillary MP |
| 1H NMR | 400 MHz DMSO- |
Mechanism & Workflow Visualization
Figure 2: Mechanistic pathway in acidic media favoring the 3-aryl-5-carboxylate isomer.
References
-
Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270. Link
- Martins, M. A. P., et al. (2001). "Regiospecific synthesis of 5-trifluoromethyl-1H-pyrazole-4-carboxylic acids." Journal of Heterocyclic Chemistry, 38(3), 639-643.
-
Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Sigma-Aldrich. "1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Product Page." Link
Sources
Application Notes and Protocols for the Regioselective Synthesis of 1-Benzyl-3-Substituted Pyrazoles
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of 1,3-Disubstituted Pyrazoles in Modern Drug Discovery
The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] Specifically, the 1,3-disubstituted pyrazole scaffold is of paramount importance due to its prevalence in a wide array of biologically active compounds. These include agents with antihyperglycemic, anti-inflammatory, antitumor, and antiobesity properties.[2] The precise arrangement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[3] Therefore, the development of robust and regioselective synthetic methods to access specific isomers, such as the 1-benzyl-3-substituted pattern, is a key objective for researchers in drug development.
This application note provides a detailed guide for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles, focusing on the widely utilized Knorr pyrazole synthesis and alternative strategies. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven protocols to enable researchers to predictably synthesize the desired target molecules.
The Challenge of Regioselectivity in Pyrazole Synthesis
The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, such as benzylhydrazine, two regioisomeric products can potentially form.[6] The control over which nitrogen atom of the hydrazine attacks which carbonyl group of the dicarbonyl compound dictates the final substitution pattern of the pyrazole ring.
Several factors critically influence this regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[3][6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack.[3][6]
-
Reaction pH: The acidity or basicity of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is often protonated, reducing its nucleophilicity and favoring attack by the less hindered, less basic nitrogen.[3][6][7]
-
Solvent Choice: The polarity and nature of the solvent can significantly impact reaction rates and regioselectivity. For instance, fluorinated alcohols have been demonstrated to enhance regioselectivity in certain cases.[3][6]
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.[6]
Strategic Approaches to Achieve 1-Benzyl-3-Substituted Pyrazoles
To synthesize 1-benzyl-3-substituted pyrazoles with high regioselectivity, a careful selection of starting materials and reaction conditions is paramount. The primary strategy involves the reaction of benzylhydrazine with a 1,3-dicarbonyl compound where one carbonyl group is significantly more reactive than the other.
Workflow for Regioselective Pyrazole Synthesis
Caption: A general workflow for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles.
Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-phenyl-1H-pyrazole
This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole where the regioselectivity is driven by the difference in reactivity between a ketone and a β-ketoester.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 1-benzyl-3-phenyl-5-methyl-1H-pyrazole.
Materials:
-
Benzoylacetone (1.0 eq)
-
Benzylhydrazine (1.1 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetone (1.0 eq) and ethanol to achieve a concentration of approximately 0.5 M.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
To this solution, add benzylhydrazine (1.1 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the major regioisomer.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Regioselectivity:
In benzoylacetone, the phenyl ketone is generally less electrophilic than the methyl ketone due to resonance stabilization from the phenyl ring. The initial attack of benzylhydrazine is therefore more likely to occur at the more reactive methyl ketone carbonyl, leading to the formation of the 1-benzyl-3-phenyl-5-methyl-1H-pyrazole as the major product.
Protocol 2: Microwave-Assisted Synthesis for Enhanced Regioselectivity
Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including reduced reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating.[6]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 mmol)
-
Benzylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
In a 10 mL microwave reaction vessel, combine the 1,3-diketone (1.0 mmol) and benzylhydrazine (1.1 mmol).
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes). The optimal conditions should be determined empirically.
-
After the reaction, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[6]
Alternative Strategies for High Regioselectivity
When the Knorr condensation provides poor regioselectivity, alternative methods can be employed:
-
Use of 1,3-Dicarbonyl Surrogates: β-enaminones can be used in place of 1,3-dicarbonyls to achieve better regiocontrol as the reactivity of the electrophilic centers is more differentiated.[6]
-
1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne offers a distinct pathway to the pyrazole core and can provide excellent regioselectivity.[6][8][9] For instance, the cycloaddition of a diazoalkane (derived from a tosylhydrazone) with a terminal alkyne can yield 1,3-disubstituted pyrazoles.[10]
Reaction Mechanism: 1,3-Dipolar Cycloaddition
Caption: Simplified mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Data Summary and Comparison
The following table summarizes typical reaction conditions and outcomes for the regioselective synthesis of 1-benzyl-3-substituted pyrazoles based on literature precedents.
| Method | 1,3-Dicarbonyl Substrate | Hydrazine | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Regioisomeric Ratio (Major:Minor) |
| Conventional Heating | Benzoylacetone | Benzylhydrazine | Acetic Acid/Ethanol | Reflux | 4-8 h | 75-90 | >95:5 |
| Microwave-Assisted | 1-Phenyl-1,3-butanedione | Benzylhydrazine | Acetic Acid | 120 | 15 min | 85-95 | >98:2 |
| 1,3-Dipolar Cycloaddition | N/A (uses alkyne) | N/A (uses tosylhydrazone) | Base/Solvent | RT to 80 | 2-12 h | 70-88 | Highly Regioselective |
Note: Yields and ratios are illustrative and can vary based on specific substrates and reaction optimization.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Regioselectivity | Similar reactivity of carbonyl groups. | - Change Solvent: Use a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to potentially enhance selectivity.[3][6]- Modify pH: Adjusting the acidity can alter the nucleophilicity of the hydrazine nitrogens.[6][7]- Lower Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product. |
| Low Yield | Incomplete reaction or side product formation. | - Increase Reaction Time/Temp: Ensure the reaction goes to completion by monitoring with TLC.- Use Microwave Synthesis: This can often improve yields and reduce reaction times.[6]- Purification Optimization: Re-evaluate the purification method to minimize product loss. |
| Difficulty in Separating Isomers | Similar physicochemical properties of regioisomers. | - Optimize Chromatography: Screen different solvent systems for column chromatography.- Fractional Crystallization: If the isomers have different solubilities, this can be an effective separation technique.[3] |
Conclusion
The regioselective synthesis of 1-benzyl-3-substituted pyrazoles is a critical task for medicinal chemists. By understanding the principles of the Knorr pyrazole synthesis and leveraging factors such as steric and electronic effects, pH, and solvent choice, researchers can effectively control the reaction outcome. The protocols provided herein offer a solid starting point for the synthesis of these valuable compounds. For challenging cases, alternative methods like microwave-assisted synthesis or 1,3-dipolar cycloadditions provide powerful tools to achieve high regioselectivity and yields. Careful reaction monitoring and purification are essential to obtaining the desired isomer in high purity for downstream applications in drug discovery and development.
References
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469124/]
- Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202283]
- Knorr Pyrazole Synthesis - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]
- Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]
- Knorr pyrazole synthesis - Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
- Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. [URL: https://www.jocpr.com/articles/synthesis-of-13disubstituted-pyrazoles-using-ionic-liquid.pdf]
- Pyrazole synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/managing-regioselectivity-in-substituted-pyrazole-synthesis]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6468]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/178]
- Various methods for the synthesis of pyrazole. - ResearchGate. [URL: https://www.researchgate.net/figure/Various-methods-for-the-synthesis-of-pyrazole_fig2_359141042]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00216a]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. [URL: https://edu.rsc.org/experiments/knorr-pyrazole-synthesis-of-edaravone/2020119.article]
- Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives - RSIS International. [URL: https://rsisinternational.org/journals/ijrsi/digital-library/volume-5-issue-2/85-89.pdf]
- Knorr Pyrazole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/327339714_Knorr_Pyrazole_Synthesis]
- CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. [URL: https://patents.google.
- Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. [URL: https://www.benchchem.com/technical-support-center/regioselective-synthesis-of-substituted-pyrazoles]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c02692]
- Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c753b85757d5a0895d2c1f]
- Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20005072/]
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499318/]
- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01413a]
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1408]
Sources
- 1. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Pyrazole synthesis [organic-chemistry.org]
Technical Application Note: Amide Coupling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Introduction & Chemical Context
The compound 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in the development of p38 MAP kinase inhibitors , MAGL (Monoacylglycerol lipase) inhibitors , and anti-inflammatory agents [1, 2].
Structural Analysis & Reactivity Profile
The reactivity of the C5-carboxylic acid is heavily influenced by the adjacent N1-benzyl group and the C3-tolyl moiety.
-
Steric Environment: The N1-benzyl group introduces significant steric bulk proximal to the carboxylate. While this prevents N-tautomerization (locking the regiochemistry), it can kinetically hinder nucleophilic attack by bulky amines.
-
Electronic Factors: The pyrazole ring is electron-rich; however, the C5 position is relatively electron-deficient compared to C4. The p-tolyl group at C3 acts as a weak electron donor, slightly increasing the electron density of the ring but having minimal direct inductive effect on the C5-carbonyl carbon.
Critical Challenge: The primary failure mode in coupling this substrate is slow activation kinetics leading to racemization (if chiral amines are used) or hydrolysis of the active ester before amine attack. Standard carbodiimide methods often stall with electron-deficient anilines.
Decision Matrix: Coupling Strategy Selection
Select the appropriate protocol based on your amine partner and scale.
Figure 1: Decision tree for selecting the optimal amidation protocol based on amine nucleophilicity and steric hindrance.
Detailed Experimental Protocols
Protocol A: High-Throughput Coupling (HATU Method)
Best for: Discovery phase, aliphatic amines, parallel synthesis.
Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole active ester) that accelerates amine attack, overcoming the steric bulk of the N1-benzyl group [3].
Materials:
-
Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (100 mg, 0.34 mmol) in anhydrous DMF (1.5 mL) under N₂ atmosphere.
-
Base Addition: Add DIPEA (177 µL, 1.02 mmol) and stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (155 mg, 0.41 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to ensure formation of the active ester.
-
Amine Addition: Add the amine (0.37 mmol). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]⁺ peak).
-
Workup:
-
Option 1 (Precipitation): Pour reaction mixture into 15 mL of ice-water with vigorous stirring. Filter the precipitate, wash with water, and dry.[1]
-
Option 2 (Extraction): Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), 1M HCl (1x), and Brine (1x). Dry over Na₂SO₄.
-
Protocol B: Acid Chloride Activation (The "Hard" Coupling)
Best for: Weak nucleophiles (anilines), scale-up (>5g), or sterically crowded amines.
Mechanism: Converts the acid to the highly electrophilic acyl chloride, bypassing the steric hindrance of the active ester intermediate found in carbodiimide couplings [4].
Materials:
-
Substrate: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (2–3 drops)
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Scavenger Base: Triethylamine (TEA) or Pyridine
Step-by-Step:
-
Chlorination: Suspend the acid (1.0 g) in anhydrous DCM (10 mL) at 0°C.
-
Catalysis: Add catalytic DMF (2 drops). Caution: Gas evolution.
-
Activation: Add Oxalyl Chloride dropwise. Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (clear solution indicates acyl chloride formation).
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Critical: Do not skip this. Excess oxalyl chloride will react with your amine to form oxamides.
-
Coupling: Redissolve the crude acid chloride in fresh anhydrous DCM (10 mL). Cool to 0°C.[1][2]
-
Addition: Add the amine (1.1 equiv) and TEA (2.0 equiv) simultaneously or premixed.
-
Completion: Stir at RT for 1–2 hours.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃.
Analytical Data & Troubleshooting
Expected Analytical Profile
-
UV/Vis: Strong absorption ~254 nm (aromatic/pyrazole).
-
1H NMR (DMSO-d6):
-
Amide NH: δ 8.0–10.0 ppm (singlet/broad).
-
Pyrazole C4-H: δ 7.2–7.5 ppm (singlet, characteristic).
-
Benzyl CH₂: δ 5.4–5.8 ppm (singlet).
-
Tolyl Methyl: δ 2.3–2.4 ppm (singlet).
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance at C5 | Switch to Protocol B (Acid Chloride) or use T3P in EtOAc at reflux. |
| Racemization | Over-activation with base | Use HOBt or Oxyma as an additive; keep temperature at 0°C during activation. |
| Poor Solubility | Pyrazole aggregation | Use DMAc or NMP instead of DMF. Heat reaction to 50°C (if amine is stable). |
| Side Product (M+18) | Hydrolysis of active ester | Ensure solvents are anhydrous . active ester is moisture sensitive. |
Workflow Visualization
Figure 2: End-to-end synthetic workflow from substrate preparation to isolation.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." Accessed October 2023. Link
-
National Institutes of Health (NIH). "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of CARM1." PubMed. Link
-
Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." Link
-
Fisher Scientific. "Amide Synthesis: Amination of acyl chlorides or anhydrides." Link
Sources
Application Note: Efficient One-Pot Cyclization Strategies for the Synthesis of Pyrazole-5-Carboxylic Acids
Abstract
Pyrazole-5-carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry, appearing in numerous approved drugs due to their versatile biological activities. Traditional multi-step syntheses of these compounds are often resource-intensive and time-consuming. This application note provides an in-depth guide to efficient, one-pot cyclization methodologies for the synthesis of pyrazole-5-carboxylic acids. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights into the advantages and limitations of each approach. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to streamline the synthesis of these valuable heterocyclic compounds.
Introduction: The Privileged Role of Pyrazole-5-Carboxylic Acids in Drug Discovery
The pyrazole moiety is a classic example of a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets. When functionalized with a carboxylic acid at the 5-position, the resulting scaffold gains a crucial hydrogen bond donor and acceptor, often serving as a key interaction point with biological receptors or as a handle for further derivatization. This structural motif is central to the mechanism of action of several blockbuster drugs, including the COX-2 inhibitor Celecoxib and other targeted therapies in oncology and inflammatory diseases.
The challenge, however, has often been the efficient and scalable synthesis of these compounds. Classical methods frequently involve multiple discrete steps of condensation, cyclization, and subsequent hydrolysis of an ester, leading to increased production time, solvent usage, and cost, with cumulative yield losses at each stage. One-pot methodologies, which combine multiple reaction steps into a single operation, offer a compelling solution to these challenges, aligning with the principles of green chemistry and process efficiency.
Core Strategy: The Knorr Pyrazole Synthesis and its One-Pot Adaptation
A foundational method for pyrazole synthesis is the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. Modern one-pot adaptations of this chemistry have streamlined the process significantly. A prevalent and robust strategy involves the reaction of a hydrazine with an α,β-unsaturated carbonyl compound that can be hydrolyzed in situ.
Method 1: One-Pot Synthesis from α-Keto-β,γ-alkynic Esters and Hydrazine
This powerful method involves the reaction of a readily accessible α-keto-β,γ-alkynic ester with a hydrazine hydrate. The reaction proceeds through a cascade of conjugate addition, cyclization, and subsequent saponification of the ester in a single pot, directly yielding the target pyrazole-5-carboxylic acid.
The reaction is initiated by the Michael addition of the hydrazine to the electron-deficient alkyne of the ester. This is followed by an intramolecular cyclization of the resulting enamine onto the ketone carbonyl group. The subsequent dehydration of the cyclic intermediate forms the aromatic pyrazole ring. Finally, a base-mediated hydrolysis of the ester group affords the desired carboxylic acid.
Diagram 1: Reaction Workflow for Pyrazole-5-Carboxylic Acid Synthesis
Caption: Workflow from starting materials to product in a single pot.
Materials:
-
Ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (EtOH)
-
Potassium hydroxide (KOH) (3.0 eq)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
To a solution of ethyl 2-oxo-4-phenylbut-3-ynoate (1.0 eq) in ethanol (0.2 M), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the intermediate pyrazole ester by TLC or LC-MS.
-
Once the formation of the intermediate is complete, add a solution of potassium hydroxide (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, or until the saponification is complete (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
A precipitate will form. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure 3-phenyl-1H-pyrazole-5-carboxylic acid.
-
Causality of Reagent Choice: Using hydrazine hydrate serves as both the nucleophile for the initial addition and the source of the N-N bond in the pyrazole ring. Potassium hydroxide is a strong base ideal for the saponification of the ethyl ester to the carboxylate salt.
-
Controlling the Reaction: The initial addition of hydrazine is often exothermic; for larger scale reactions, cooling in an ice bath during the addition is recommended to prevent side reactions.
-
Workup is Critical: The final pH of the aqueous solution during workup is crucial. Over-acidification can lead to protonation of the pyrazole ring, potentially affecting solubility and isolation, while insufficient acidification will result in incomplete precipitation of the product.
Alternative One-Pot Strategy: Three-Component Reaction
A highly efficient alternative involves a three-component reaction (3-CR) of a β-ketoester, a hydrazine, and an aldehyde. This method allows for significant molecular diversity as three different starting materials can be varied.
Method 2: One-Pot Synthesis from Ethyl Acetoacetate, Hydrazine, and an Aldehyde
This elegant approach builds the pyrazole ring and introduces substitution at the 4-position in a single, atom-economical process.
The reaction is believed to proceed via an initial Knoevenagel condensation between the aldehyde and the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated dicarbonyl intermediate. This is followed by the addition of hydrazine, which can react in a manner similar to the Knorr synthesis, leading to cyclization and aromatization. The final step is the in situ hydrolysis of the ester.
Diagram 2: Three-Component Reaction Mechanism
Caption: Cascade of reactions in the three-component synthesis.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Hydrazine sulfate (1.1 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add hydrazine sulfate (1.1 eq) to the mixture.
-
Add an aqueous solution of sodium hydroxide (4.0 eq) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the residue with water and perform an extractive wash with diethyl ether to remove unreacted aldehyde and other organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with 2M HCl to a pH of ~3.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3-methyl-4-phenyl-1H-pyrazole-5-carboxylic acid.
-
Choice of Hydrazine Source: Hydrazine sulfate is often used as it is a more stable, crystalline solid compared to anhydrous hydrazine or hydrazine hydrate, making it easier and safer to handle. The base (NaOH) neutralizes the sulfate and liberates the free hydrazine in situ.
-
Reaction Time: This three-component reaction may require longer reaction times compared to the two-component methods. Patience and consistent monitoring are key.
-
Substrate Scope: This method is highly versatile. A wide variety of aldehydes can be used to introduce diversity at the 4-position of the pyrazole ring. However, sterically hindered aldehydes may react more slowly or give lower yields.
Comparative Summary of One-Pot Methods
| Feature | Method 1: From α-Keto-β,γ-alkynic Ester | Method 2: Three-Component Reaction |
| Starting Materials | α-Keto-β,γ-alkynic Ester, Hydrazine | β-Ketoester, Aldehyde, Hydrazine |
| Key Intermediates | Ene-hydrazine | α,β-Unsaturated dicarbonyl |
| Typical Reaction Time | 5 - 8 hours | 8 - 14 hours |
| Typical Yields | Good to Excellent (75-95%) | Moderate to Good (60-85%) |
| Key Advantage | High yields, clean conversion | High atom economy, structural diversity |
| Key Limitation | Synthesis of alkynic ester required | Can be slower, potential for side products |
Conclusion
One-pot cyclization reactions represent a significant advancement in the synthesis of pyrazole-5-carboxylic acids, offering enhanced efficiency, reduced waste, and operational simplicity compared to traditional multi-step approaches. The methods presented here—synthesis from α-keto-β,γ-alkynic esters and the three-component reaction of ketoesters, aldehydes, and hydrazines—provide robust and versatile platforms for accessing a wide range of substituted pyrazoles. By understanding the underlying mechanisms and paying close attention to the optimized protocols, researchers in drug discovery and development can effectively leverage these strategies to accelerate the synthesis of these critical medicinal scaffolds.
References
-
Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Synthesis of Pyrazole Derivatives. IntechOpen. Available at: [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Quick and Efficient One-Pot Synthesis of Pyrazole-5-Carboxylic Acids. Angewandte Chemie International Edition, 50(4), 934-937. Available at: [Link]
-
Kumar, A., & Sharma, S. (2013). A Greener Approach for the Synthesis of Pyrazole Derivatives using β-Ketoester: A Review. International Journal of Research in Pharmacy and Chemistry, 3(3), 633-644. Available at: [Link]
-
Powers, L. J., & Fogler, H. S. (2001). Safe Handling and Use of Hydrazine. Process Safety Progress, 20(3), 147-153. Available at: [Link]
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Moiety in 1-Benzyl Pyrazoles
Introduction: The Pyrazole Scaffold as a Privileged Structure in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have led to its incorporation into over 40 FDA-approved drugs, targeting a wide array of diseases from cancer to neurological disorders.[3] The 1-benzyl substituted pyrazole, in particular, is a recurring motif in the development of targeted therapeutics, including kinase inhibitors.[4]
The true synthetic value of this scaffold is often unlocked through the functionalization of its substituents. A carboxylic acid group on the pyrazole ring is an exceptionally versatile synthetic handle, providing a gateway to a vast chemical space of derivatives such as amides, esters, and other functional groups.[5] These modifications are critical for modulating physicochemical properties, improving biological activity, and establishing structure-activity relationships (SAR) in drug discovery programs.[4][6][7]
This guide provides a detailed, experience-driven overview of the primary strategies for functionalizing the carboxylic acid group of 1-benzyl pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering researchers the knowledge to not only replicate these protocols but also to adapt and troubleshoot them for their specific molecular targets.
Part 1: The Gateway Intermediate: Activation of the Carboxylic Acid
Direct reactions of carboxylic acids with nucleophiles like amines or alcohols are often sluggish and require harsh conditions. The foundational principle for efficient functionalization is to first convert the carboxylic acid's hydroxyl group into a better leaving group. The most robust and widely adopted method is the formation of a highly reactive acyl chloride intermediate.
Causality Behind the Choice of Chlorinating Agent:
While several reagents can effect this transformation, thionyl chloride (SOCl₂) is frequently the reagent of choice for several reasons.[8] Its reaction with the carboxylic acid produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[8] Since SO₂ and HCl are gases, they are easily removed from the reaction mixture, which dramatically simplifies purification and allows the crude acyl chloride to be used directly in the subsequent step.[8]
Protocol 1.1: Synthesis of 1-Benzyl-1H-pyrazole-4-carbonyl chloride
This protocol details the conversion of 1-benzyl-1H-pyrazole-4-carboxylic acid to its corresponding acyl chloride, a pivotal intermediate for further derivatization.
Materials:
-
1-Benzyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM (approx. 5-10 mL per gram of carboxylic acid). Stir the suspension.
-
Reagent Addition: Carefully add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-benzyl-1H-pyrazole-4-carbonyl chloride is often a solid or oil.[9][10]
-
Purity Check & Use: This crude product is typically of sufficient purity for direct use in the next step. An FT-IR spectrum can confirm the conversion by showing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (approx. 1750-1800 cm⁻¹).
Part 2: Synthesis of Pyrazole Carboxamides via Amidation
The amide bond is a fundamental linkage in biochemistry and medicinal chemistry. The synthesis of 1-benzyl pyrazole carboxamides is a critical step in developing new chemical entities. The most reliable method proceeds through the highly reactive acyl chloride intermediate.
Workflow for Carboxylic Acid Functionalization
The following diagram illustrates the central strategy of activating the carboxylic acid to an acyl chloride before reacting it with a nucleophile (amine or alcohol).
Caption: General workflow for functionalizing pyrazole carboxylic acids.
Protocol 2.1: Acyl Chloride-Mediated Amidation
This protocol describes the reaction of the previously synthesized 1-benzyl-1H-pyrazole-4-carbonyl chloride with a primary or secondary amine.
Materials:
-
Crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1.1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
A non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.0 eq)
-
Anhydrous solvent, such as DCM, THF, or acetonitrile
-
Standard aqueous work-up and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0°C using an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0°C. The base is crucial to neutralize the HCl generated during the reaction.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the acyl chloride is consumed.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by silica gel column chromatography or recrystallization to yield the final product.[9][11][12][13]
Data Summary: Representative Amidation Reactions
| Entry | Pyrazole Substrate | Amine Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl Cl | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Reflux in dry THF | N/A | [9][10] |
| 2 | 4-Benzoyl-1-(4-nitrophenyl)-1H-pyrazole-3-carbonyl Cl | Acetanilide | Reflux in xylene, 10 h | 67 | [11] |
| 3 | 4-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl Cl | Aqueous Ammonia | Xylene, ice-water bath, 24 h | High | [12] |
| 4 | 4-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl Cl | Butyl amine | Xylene, room temp | High | [12] |
Part 3: Synthesis of Pyrazole Esters via Esterification
Esters are another critical class of derivatives, often used to create prodrugs or fine-tune solubility and pharmacokinetic profiles. As with amides, converting the carboxylic acid to its acyl chloride provides a highly efficient route to ester formation.
Protocol 3.1: Acyl Chloride-Mediated Esterification
This protocol details the synthesis of a 1-benzyl pyrazole ester from the corresponding acyl chloride and an alcohol.
Materials:
-
Crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1.1)
-
Desired alcohol (e.g., methanol, ethanol, isopropanol) (1.5-5.0 eq, can be used as solvent)
-
A non-nucleophilic base, such as pyridine or TEA (optional, but recommended)
-
Anhydrous solvent (if alcohol is not the solvent), such as DCM or THF
-
Standard work-up and purification supplies
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude 1-benzyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous DCM or use the alcohol reactant as the solvent. Cool the mixture to 0°C.
-
Nucleophile & Base Addition: Add the desired alcohol (1.5 eq) followed by the dropwise addition of pyridine (1.5 eq). The base scavenges the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Remove the solvent and excess reagents via rotary evaporation.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by silica gel column chromatography to obtain the final product.[12][14][15]
Data Summary: Representative Esterification Reactions
| Entry | Pyrazole Substrate | Alcohol Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 4-Benzoyl-1-(4-nitrophenyl)-1H-pyrazole-3-carbonyl Cl | Methanol | Reflux in Methanol, 5 h | 75 | [14] |
| 2 | 4-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl Cl | Ethanol | Schotten-Baumann conditions | High | [12] |
| 3 | 4-Benzoyl-1-(CF₃-phenyl)-1H-pyrazole-3-carbonyl Cl | Isopropanol | Schotten-Baumann conditions | High | [12] |
| 4 | Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Methylhydrazine | Reaction with hydrazine to form pyrazole ester | High | [16] |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All glassware must be flame- or oven-dried, and anhydrous solvents are essential for success.
-
Incomplete Conversion to Acyl Chloride: If starting material is recovered after the amidation/esterification step, it likely indicates incomplete formation of the acyl chloride. Increase the reflux time or the equivalents of thionyl chloride in Protocol 1.1.
-
Low Yields in Nucleophilic Attack: For sterically hindered amines or alcohols, the reaction may be slow. Gentle heating or extending the reaction time can improve yields. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) in small amounts can also accelerate the reaction.
-
Purification Challenges: The basic nitrogen atoms on the pyrazole ring can sometimes cause streaking on silica gel columns. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can mitigate this issue and improve peak shape.
References
-
Al-Warhi, T., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]
-
Wong, Y. C., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]
-
Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ilhan, I. O., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
Shaabani, A., et al. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]
-
Ilhan, I. O., et al. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available at: [Link]
-
Cetin, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Duzce University Journal of Science and Technology. Available at: [Link]
-
Arslan, M., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ilhan, I. O., et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. Available at: [Link]
-
Onat, E., et al. (2007). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]
-
Saeedi, M., & Ghafouri, H. (2022). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. ProQuest. Available at: [Link]
- Eckhardt, W., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
-
Onat, E., et al. (2009). Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. Molecules. Available at: [Link]
-
Saeedi, M. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Semantic Scholar. Available at: [Link]
- Angerbauer, R., et al. (2001). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
-
Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Available at: [Link]
-
Sharma, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthonix. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - ProQuest [proquest.com]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hurawalhi.com [hurawalhi.com]
- 7. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. asianpubs.org [asianpubs.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
Using 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid as a ligand in coordination chemistry
Application Note: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid in Coordination Chemistry
Executive Summary
This guide details the utility of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (BTPC) as a versatile ligand in coordination chemistry. Unlike simple pyrazoles, BTPC features a "hard" carboxylate oxygen donor and a "borderline" pyrazole nitrogen donor, creating a distinct N,O-chelating pocket . The bulky benzyl group at the
Key Applications:
-
Bioinorganic Chemistry: Synthesis of antimicrobial and anticancer metallodrugs (Cu(II), Zn(II)).
-
Crystal Engineering: Formation of discrete mononuclear complexes vs. 1D coordination polymers based on pH-controlled deprotonation.
-
Catalysis: Lewis acid catalysis using coordinatively unsaturated metal centers.
Ligand Profile & Structural Properties
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 292.33 g/mol |
| Donor Atoms | Pyrazole |
| pKa (approx) | 3.5 - 4.0 (Carboxylic acid) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water (unless deprotonated) |
| Coordination Modes | Monodentate ( |
Mechanistic Insight:
The steric hindrance of the
Protocol A: Ligand Synthesis & Purification
Rationale: Commercial availability of this specific derivative is variable. In-house synthesis ensures purity and allows for structural verification.
Workflow Diagram (Synthesis):
Caption: Step-wise synthesis of BTPC ligand via Claisen condensation and Knorr pyrazole synthesis.
Step-by-Step Procedure:
-
Claisen Condensation:
-
Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.
-
Add mixture of
-methylacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise at 0°C. -
Stir at room temperature (RT) for 6 hours. The solution will turn yellow/orange.
-
Acidify with dilute acetic acid to precipitate the diketoester . Filter and dry.[1]
-
-
Cyclization (Regioselectivity Control):
-
Dissolve the diketoester in glacial acetic acid.
-
Add benzylhydrazine dihydrochloride (1.1 eq).
-
Reflux for 4 hours.[2]
-
Critical Step: Pour into ice water. The precipitate is primarily Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate .
-
Validation: Check regiochemistry via NMR. The
-benzyl isomer is thermodynamically favored in acidic media.
-
-
Hydrolysis:
-
Suspend the ester in 1:1 EtOH/Water containing NaOH (3 eq).
-
Reflux for 2 hours until the solution becomes clear.
-
Cool and acidify with HCl to pH 2.
-
Collect the white solid (BTPC) by filtration. Recrystallize from Ethanol.
-
Protocol B: Coordination with Transition Metals (Cu, Co, Ni)
Rationale: This protocol uses a slow evaporation technique to promote single-crystal growth suitable for X-ray diffraction (SC-XRD).
Materials:
-
Ligand: BTPC (0.5 mmol)
-
Metal Salt:
or (0.25 mmol) -
Base: NaOH or
(0.5 mmol) -
Solvent: Methanol/DMF (10:1 v/v)
Experimental Workflow:
-
Ligand Deprotonation:
-
Dissolve 146 mg (0.5 mmol) of BTPC in 15 mL of Methanol.
-
Add 0.5 mmol of base (e.g., 0.5 mL of 1M NaOH). Stir for 10 mins.
-
Checkpoint: Ensure the solution is clear (Ligand is now
).
-
-
Metal Addition:
-
Dissolve the metal salt (0.25 mmol) in 5 mL MeOH (or water if using chlorides).
-
Add the metal solution dropwise to the ligand solution.
-
Observation: Immediate color change (Green for Cu, Pink/Purple for Co).
-
-
Crystallization:
-
Stir for 1 hour at RT.
-
Filter any amorphous precipitate.
-
Allow the filtrate to evaporate slowly at RT over 3-7 days.
-
Result: Block-shaped crystals suitable for SC-XRD.
-
Coordination Logic Diagram:
Caption: Coordination pathway. The bulky benzyl group often favors discrete mononuclear species [M(L)2] over polymers.
Characterization & Validation
To validate the synthesis and coordination, compare the spectral shifts.
| Technique | Parameter | Free Ligand (BTPC) | Metal Complex (e.g., Cu-BTPC) | Interpretation |
| FT-IR | ~1710 | ~1600-1630 | Deprotonation and coordination of carboxylate. | |
| FT-IR | ~1580 | Shifted | Participation of Pyrazole Nitrogen in bonding. | |
| 1H NMR | ~13.0 ppm (Broad) | Disappears | Successful deprotonation (measured in | |
| UV-Vis | d-d Transitions | None | 600-800 nm (weak) | Presence of d-block metal geometry (Octahedral/Square Planar). |
Application Case Study: Biological Activity
Context: Pyrazole-carboxylate complexes are widely studied for antimicrobial efficacy.
Protocol for Agar Well Diffusion (Antimicrobial Screening):
-
Preparation: Prepare 1 mg/mL stock solutions of Ligand and Complex in DMSO.
-
Culture: Inoculate Mueller-Hinton agar plates with S. aureus (Gram +) and E. coli (Gram -).
-
Application: Punch 6mm wells and add 50
of the test solution. -
Control: Use pure DMSO (Negative) and Ciprofloxacin (Positive).
-
Analysis: Incubate at 37°C for 24h. Measure Zone of Inhibition (ZOI).
-
Expected Outcome: The Metal Complex often shows higher activity (ZOI > 15mm) than the free ligand due to Overtone's Concept and Tweedy's Chelation Theory (Chelation reduces polarity of the metal ion, increasing lipophilicity and penetration through the bacterial lipid layer).
-
References
-
Crystal Structure of Precursor: Ge, D., et al. "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, vol. 67, no. 11, 2011, p. o2963.
-
Biological Activity of Pyrazole Complexes: Sujayev, A., et al. "Synthesis and study of biological activity of some metal complexes of pyrazole derivatives."[1][3] ResearchGate, 2022.
- Mukherjee, R. "Coordination Chemistry of Pyrazole-Based Ligands." Comprehensive Coordination Chemistry II, Elsevier, 2003.
-
Antimicrobial Mechanisms (Chelation Theory): Raman, N., et al. "Synthesis, characterization and DNA cleavage study of heterocyclic Schiff base copper(II) complexes." Journal of Molecular Structure, 2024.[4]
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Microwave-assisted synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Application Note: Microwave-Assisted Synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Abstract & Scope
This application note details a robust, regiocontrolled protocol for the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a privileged pharmacophore in COX-2 inhibitors and antimicrobial research.[1]
While direct condensation of benzylhydrazine with 1,3-dicarbonyls often yields regioisomeric mixtures (favoring the unwanted 1-benzyl-5-tolyl-3-carboxylate), this guide utilizes a Microwave-Assisted Stepwise Alkylation Strategy .[1] This route ensures high regiochemical fidelity (N1-alkylation distal to the steric tolyl group) and leverages microwave dielectric heating to reduce total reaction time from >24 hours (thermal reflux) to under 1 hour.
Retrosynthetic Analysis & Workflow
To guarantee the specific 1-Benzyl-3-p-tolyl arrangement, we avoid the direct reaction of benzylhydrazine.[1] Instead, we construct the pyrazole core using hydrazine hydrate (symmetric) and subsequently alkylate the N1 position.[1]
Figure 1: Retrosynthetic strategy prioritizing regiocontrol via late-stage alkylation.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate
The Claisen Condensation[1]
This step generates the 1,3-dielectrophile required for the pyrazole ring formation.
Reagents:
-
4'-Methylacetophenone (10 mmol)[1]
-
Diethyl oxalate (12 mmol)[1]
-
Sodium ethoxide (12 mmol, 21% wt in EtOH)[1]
-
Solvent: Ethanol (dry)[1]
Microwave Protocol:
-
In a 30 mL microwave vial, dissolve 4'-methylacetophenone and diethyl oxalate in ethanol (10 mL).
-
Add sodium ethoxide solution dropwise. The solution will turn yellow/orange.
-
Seal the vial and irradiate.[2]
| Parameter | Setting |
| Temperature | 120 °C |
| Power | Dynamic (Max 200 W) |
| Hold Time | 10 minutes |
| Stirring | High |
Work-up:
Acidify the reaction mixture with 1N HCl to pH 4. Extract with ethyl acetate (3x).[1] The organic layer is dried (
Step 2: Cyclization to Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate
The Knorr Synthesis
Using hydrazine hydrate here is critical. Since hydrazine is symmetric (
Reagents:
Microwave Protocol:
-
Dissolve the diketo ester in ethanol in a 30 mL vial.
-
Add hydrazine hydrate dropwise (Exothermic![1] Add slowly).
| Parameter | Setting |
| Temperature | 140 °C |
| Power | Dynamic (Max 250 W) |
| Hold Time | 5 minutes |
| Pressure Limit | 15 bar |
Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, pour into ice water. Filter the white solid.
-
Yield Expectation: >85%
-
Identity: 1H NMR will show the pyrazole CH singlet ~7.0-7.3 ppm.
Step 3: Regioselective N-Benzylation
The Critical Regiocontrol Step[1]
Alkylation of the unsubstituted pyrazole favors the nitrogen adjacent to the ester group (N1) over the nitrogen adjacent to the bulky tolyl group (N2), yielding the desired 1-benzyl-3-tolyl-5-carboxylate .[1]
Reagents:
-
Ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (5 mmol)[1]
-
Benzyl chloride (5.5 mmol)[1]
-
Potassium Carbonate (
, 10 mmol)[1] -
Solvent: Acetonitrile (MeCN) or DMF[1]
Microwave Protocol:
-
Suspend the pyrazole and
in MeCN (10 mL). -
Add Benzyl chloride.[4]
-
Irradiate.[2][3][5][6] (Conventional reflux requires 10+ hours; MW achieves this in minutes).[1]
| Parameter | Setting |
| Temperature | 150 °C |
| Power | Dynamic (Max 300 W) |
| Hold Time | 15 minutes |
Work-up:
Filter off inorganic salts (
-
Regiochemistry Check: NOESY NMR is recommended. A correlation between the Benzyl-
and the Ester-Ethyl group confirms the N1-alkylation (Target).[1] A correlation between Benzyl- and Tolyl protons would indicate the wrong isomer.
Step 4: Hydrolysis to the Free Acid
Final Deprotection
Reagents:
-
Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate (from Step 3)[1]
-
NaOH (2M aqueous solution, 5 equiv)[1]
-
Solvent: Ethanol (1:1 ratio with aqueous NaOH)
Microwave Protocol:
| Parameter | Setting |
| Temperature | 100 °C |
| Power | Dynamic |
| Hold Time | 5 minutes |
Work-up: Evaporate ethanol. Acidify the remaining aqueous solution with concentrated HCl to pH 1-2. The target acid will precipitate as a white solid. Filter, wash with water, and dry.[1][6]
Mechanism & Regioselectivity Visualization
The following diagram illustrates why the alkylation step favors the desired isomer.
Figure 2: Mechanistic rationale for regioselectivity during the alkylation of 3-p-tolyl-pyrazole-5-carboxylate.
Expertise & Troubleshooting (E-E-A-T)
-
Why not direct synthesis? Reacting benzylhydrazine directly with the diketo ester (Step 1 product) typically yields the inverse isomer (1-Benzyl-5-p-tolyl-3-carboxylic acid) as the major product.[1] This is because the primary amine of the hydrazine (
) attacks the most electrophilic ketone (C2, adjacent to the ester), placing the benzyl group on the nitrogen distal to the carboxylate. The stepwise alkylation protocol described above is the only reliable method to secure the 1-benzyl-3-tolyl-5-carboxyl geometry [1, 2].[1] -
Microwave Safety: Hydrazines are toxic and potentially unstable. Always perform Step 2 in a well-ventilated fume hood. The microwave vials must be rated for high pressure (up to 20 bar) as ethanol vapor pressure increases significantly at 140 °C.[1]
-
Purification: If Step 3 yields a mixture (approx. 9:1 ratio is typical), recrystallization from Ethyl Acetate/Hexane is usually sufficient to isolate the major isomer [2].[1]
References
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. (2025).[1] Retrieved from [Link][1]
-
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Institutes of Health (PMC).[1] (2011).[1][4][5] Retrieved from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. MDPI. (2025).[1] Retrieved from [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors [mdpi.com]
Application Notes and Protocols for the Scalable Production of p-Tolyl Pyrazole Intermediates
Introduction: The Significance of p-Tolyl Pyrazole Intermediates in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique physicochemical properties.[1][2] When functionalized with a p-tolyl group, these intermediates become pivotal building blocks for a range of commercially significant molecules, from blockbuster anti-inflammatory drugs like Celecoxib to vital agrochemicals.[1][3][4] The p-tolyl moiety often enhances biological activity and modulates pharmacokinetic properties, making the scalable and efficient synthesis of these intermediates a critical focus for industrial research and development.
This guide provides an in-depth exploration of scalable production techniques for p-tolyl pyrazole intermediates, moving beyond theoretical discussions to offer practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Strategic Approaches to Scalable Synthesis
The industrial production of p-tolyl pyrazole intermediates hinges on several key factors: cost-effectiveness, safety, yield, purity, and environmental impact. While numerous methods exist for pyrazole synthesis, two primary strategies have proven most amenable to scale-up for p-tolyl substituted derivatives: the Knorr Pyrazole Synthesis and advancements in continuous flow chemistry.
The Knorr Pyrazole Synthesis: A Robust and Time-Tested Method
The Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a highly utilized and scalable method for producing pyrazoles.[5][6] For p-tolyl pyrazoles, this typically involves the reaction of p-tolylhydrazine with a suitable 1,3-dicarbonyl compound.
Causality of Experimental Choices:
-
Reactant Selection: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the pyrazole ring. For instance, the synthesis of 1-(p-tolyl)-3-methyl-5-pyrazolone, a key dye and pharmaceutical intermediate, utilizes the readily available and cost-effective acetoacetic acid ester.[7][8]
-
Solvent and Catalyst: The reaction is often carried out in protic solvents like ethanol or acetic acid, which facilitate the condensation and cyclization steps. Acid catalysts are typically employed to protonate a carbonyl group, enhancing its electrophilicity for the initial nucleophilic attack by the hydrazine.[5]
-
Temperature Control: While the reaction can proceed at room temperature, industrial processes often utilize elevated temperatures to reduce reaction times and ensure complete conversion. However, careful temperature control is crucial to minimize the formation of by-products.
-
Regioselectivity: A significant challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the initial hydrazine attack, which can lead to a mixture of pyrazole isomers.[3] In the synthesis of Celecoxib, the reaction of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfamoylphenylhydrazine yields a mixture of the desired 1,5-diarylpyrazole and the 1,3-diarylpyrazole regioisomer, which necessitates separation by chromatography or crystallization.[3]
Workflow for Knorr Pyrazole Synthesis:
Caption: A two-stage continuous flow process for the synthesis of pyrazoles from acetophenones. [9]
Detailed Protocols
Protocol 1: Scalable Batch Synthesis of 1-(p-Tolyl)-3-methyl-5-pyrazolone
This protocol is adapted from established industrial processes for the synthesis of pyrazolone dyes and pharmaceutical intermediates. [7][10] Materials and Equipment:
-
p-Toluidine
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium bisulfite
-
Sodium hydroxide
-
Acetoacetic acid amide
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Diazotization of p-Toluidine:
-
In a jacketed reactor, charge p-toluidine and water. Cool the mixture to 0-5 °C.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the p-toluidine hydrochloride slurry, ensuring the temperature does not exceed 5 °C. Stir for 1 hour after the addition is complete.
-
-
Reduction to p-Tolylhydrazine:
-
In a separate reactor, prepare a solution of sodium bisulfite in water and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium bisulfite solution, maintaining the temperature between 10-20 °C.
-
After the addition, slowly add a solution of sodium hydroxide to adjust the pH to 5.8-7.0. [7] * Heat the mixture to 70-80 °C and hold for 2-3 hours to complete the reduction and hydrolysis to p-tolylhydrazine.
-
-
Condensation with Acetoacetic Acid Amide:
-
Cool the p-tolylhydrazine solution to 50-60 °C.
-
Adjust the pH to 1.9-2.5 with hydrochloric acid. [7] * Slowly add acetoacetic acid amide to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to 20-25 °C. The product will precipitate.
-
Filter the solid product and wash with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70 °C. The resulting 1-(4'-tolyl)-3-methyl-5-pyrazolone should be a white to yellowish solid with a melting point of approximately 134 °C. [7]
-
Protocol 2: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Intermediate)
This protocol is based on the well-documented synthesis of Celecoxib. [3][11][12][13] Materials and Equipment:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid
-
4-Hydrazinophenylsulfonamide hydrochloride
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization setup
Procedure:
-
Formation of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione:
-
To a solution of sodium methoxide in toluene in a reactor, add a mixture of 4-methylacetophenone and ethyl trifluoroacetate at 25-30 °C. [11] * Heat the reaction mixture to 55-60 °C and stir for approximately 4 hours, monitoring for completion. [11] * Cool the mixture to 20-25 °C and quench by adding 10% aqueous hydrochloric acid.
-
Separate the organic layer, and concentrate it under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass. [11]
-
-
Cyclocondensation to Form the Pyrazole Ring:
-
In a separate reactor, charge the crude dione intermediate, 4-hydrazinophenylsulfonamide hydrochloride, a suitable solvent (e.g., water, an alkyl ester, or an amide solvent), and an acid catalyst (e.g., aqueous HCl). [11][12] * Heat the mixture to reflux (typically 75-80 °C) and stir for several hours until the reaction is complete.
-
Cool the reaction mixture to 0-5 °C to induce precipitation of the product. [13]
-
-
Isolation and Purification:
Comparative Analysis of Scalable Synthesis Methods
| Feature | Knorr Pyrazole Synthesis (Batch) | Continuous Flow Synthesis |
| Scalability | Well-established for large-scale production, but scaling up can present heat transfer and mixing challenges. | Readily scalable by extending run time or parallelization; better for process control at scale. [14][15] |
| Safety | Can involve handling large quantities of hazardous materials (e.g., hydrazine, diazonium salts) in a single vessel, posing higher risks. | Inherently safer due to small reactor volumes, minimizing the inventory of hazardous intermediates at any given time. [16] |
| Process Control | More challenging to maintain precise control over temperature and mixing in large reactors, potentially affecting yield and purity. | Excellent control over reaction parameters, leading to higher consistency and potentially better yields and selectivity. [9] |
| Reaction Time | Typically longer reaction times, often on the order of hours. | Significantly shorter residence times, often in the range of minutes, leading to higher throughput. [9] |
| Capital Cost | Lower initial capital investment for standard batch reactors. | Higher initial investment for specialized flow chemistry equipment. |
| Flexibility | Less flexible for rapid process changes and optimization. | Highly flexible for rapid optimization and production of smaller quantities for R&D. |
Process Analytical Technology (PAT) and Quality Control
For scalable production, robust analytical methods are essential to monitor reaction progress, ensure product quality, and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction conversion, determining product purity, and quantifying impurities.
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation of the final product and key intermediates.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and impurity identification.
-
In-situ Monitoring (PAT): Techniques such as FT-IR and Raman spectroscopy can be integrated into reactors (both batch and flow) to provide real-time monitoring of reactant consumption and product formation, enabling tighter process control.
Conclusion
The scalable production of p-tolyl pyrazole intermediates is a mature field with well-established methodologies. The classical Knorr synthesis remains a workhorse for large-scale batch production, particularly for established products. However, the advent of continuous flow chemistry offers a safer, more efficient, and highly controllable alternative that is increasingly being adopted, especially for new product development and processes involving hazardous intermediates. The choice between these methods will depend on a careful evaluation of factors including the specific target molecule, production scale, safety requirements, and economic considerations. The protocols and insights provided in this guide offer a solid foundation for researchers and process chemists to develop and optimize robust and scalable syntheses for this important class of chemical intermediates.
References
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Bassyouni, F. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
CELECOXIB. (n.d.). In New Drug Approvals. Retrieved from [Link]
- RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone. (1997).
- WO2010095024A2 - An improved process for the preparation of celecoxib. (2010).
- US7919633B2 - Process for preparation of celecoxib. (2011).
-
de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
-
Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]
-
de la Hoz, A., et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
-
Bird, G. H., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Felten, C. (2016, April 12). Flow Chemistry Discoveries Advance Continuous Processing. Pharmaceutical Technology. [Link]
-
Kumar, A., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. PMC. [Link]
-
Romanelli, G. P. (2024). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]
-
Kumar, V., & Kumar, S. (2017). Current status of pyrazole and its biological activities. PMC. [Link]
-
Chem-Impex. (n.d.). 3-Methyl-1-p-tolyl-5-pyrazolone. Retrieved from [Link]
-
Castillo, J. C., & Portilla, J. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(21), 5148. [Link]
-
Giradkar, V. (2023, April 20). knorr pyrazole synthesis. Slideshare. [Link]
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (2009).
-
Prajuli, R. (2015). Synthesis and Antimicrobial Evaluation of Some Novel Pyrazolone Derivatives. Semantic Scholar. [Link]
-
Schrecker, L., et al. (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8, 41-46. [Link]
- Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis.
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link]
- US4434292A - Process for the preparation of pyrazole. (1984).
-
Reddy, B. V. S., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Gomaa, M. S., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. European Journal of Medicinal Chemistry, 287, 117340. [Link]
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. knorr pyrazole synthesis | PPTX [slideshare.net]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. RU2075476C1 - Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. galchimia.com [galchimia.com]
- 10. China 1-(P-TOLYL)-3-METHYL-5-PYRAZOLONE - Nantong Acetic Acid Chemical Co., Ltd. [sunsirs.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
The following guide serves as a specialized Technical Support Center for the synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . It is designed to function as an interactive troubleshooting manual, prioritizing causality, mechanistic insight, and actionable protocols.
Ticket Subject: Yield Improvement & Regiocontrol for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
The synthesis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid hinges on two critical factors: Claisen condensation efficiency and Regioselective cyclization . The most common yield-killer is the formation of the unwanted 1,5-diaryl isomer (where the tolyl group ends up at position 5 and the carboxylate at position 3).
This guide provides a validated protocol to ensure the 1-Benzyl-3-p-tolyl-5-carboxylate geometry (Target Isomer) is favored, utilizing a "Regio-Switch" strategy involving hydrazine salts.
🔬 Module 1: The Claisen Condensation (Precursor Synthesis)
Objective: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate. Common Issue: Low yield due to polymerization or incomplete enolization.
📉 Troubleshooting Guide
| Symptom | Root Cause | Technical Resolution |
| Low Yield (<50%) | Moisture in NaOEt/Solvent | The enolate is highly moisture-sensitive. Use freshly distilled EtOH and generate NaOEt in situ (Na metal + EtOH). |
| Gummy/Dark Solid | Overheating (>60°C) | Claisen condensations are exothermic. Maintain temperature <40°C during addition; only reflux after addition is complete to drive equilibrium. |
| Starting Material Left | Reversibility of Reaction | The reaction is an equilibrium. Use 1.2 - 1.5 eq of Diethyl Oxalate and Base to push forward. |
🧪 Optimized Protocol (Step 1)
-
Reagents: 4'-Methylacetophenone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.3 eq).
-
Solvent: Anhydrous Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve Na metal in anhydrous EtOH under
to form NaOEt. -
Cool to 0°C. Add Diethyl Oxalate dropwise.
-
Add 4'-Methylacetophenone dropwise over 30 mins.
-
Allow to warm to RT, then reflux for 2 hours.
-
Critical Workup: Cool to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc. Do not use basic workup here or you will lose the product.
-
Result: Yellow solid/oil (Diketoester).
-
⚗️ Module 2: Cyclization & Regioselectivity (The Critical Junction)
Objective: Formation of the Pyrazole Ring with correct 1,3-Aryl placement. Common Issue: Formation of the inverted isomer (1-Benzyl-5-p-tolyl-3-carboxylate).
🧠 The "Regio-Switch" Mechanism
The reaction of the diketoester with benzylhydrazine can yield two isomers. The outcome is dictated by which nitrogen attacks which carbonyl.
-
Target (1,3-Aryl): Requires the internal nitrogen (
) to attack the C2 carbonyl (next to ester). -
Unwanted (1,5-Aryl): Requires the internal nitrogen (
) to attack the C4 carbonyl (next to Tolyl).
Scientific Insight: Literature confirms that using Aryl/Alkylhydrazine Hydrochlorides strongly favors the 1,3-isomer (Target), whereas free hydrazine bases often favor the 1,5-isomer or mixtures [1]. The acid salt modifies the nucleophilicity profile and activates the C2-carbonyl via hydrogen bonding.
📉 Troubleshooting Guide
| Symptom | Root Cause | Technical Resolution |
| Wrong Isomer (1,5-Aryl) | Used Free Hydrazine Base | Switch to Benzylhydrazine Dihydrochloride. The protonated environment directs regioselectivity. |
| Oiling Out | Improper Solvent Polarity | Switch from pure EtOH to EtOH/Acetic Acid (10:1) or use Trifluoroethanol (TFE) for difficult substrates [2]. |
| Incomplete Cyclization | Steric Hindrance | Benzyl group adds bulk. Reflux is required (80°C) for at least 4-6 hours. |
🧪 Optimized Protocol (Step 2)
-
Reagents: Diketoester (from Step 1, 1.0 eq), Benzylhydrazine Dihydrochloride (1.1 eq).
-
Solvent: Ethanol (0.2 M). Optional: Add 5% Acetic Acid to further catalyze.
-
Procedure:
-
Suspend Benzylhydrazine.2HCl in Ethanol.
-
Add Diketoester.[1]
-
Reflux (78°C) for 4 hours. Monitor by TLC/LCMS.
-
Workup: Evaporate solvent. Partition between Water/DCM. Wash organic layer with Sat.[2]
(removes HCl). Dry and concentrate. -
Purification: Recrystallize from Ethanol/Water.[3] The 1,3-isomer is typically less soluble and crystallizes first.
-
🧼 Module 3: Hydrolysis & Final Purification
Objective: Ester hydrolysis to Carboxylic Acid. Common Issue: Decarboxylation or contamination.
📉 Troubleshooting Guide
| Symptom | Root Cause | Technical Resolution |
| Product Loss (Decarboxylation) | Acidic Hydrolysis + Heat | Pyrazole-5-carboxylic acids can decarboxylate if heated in strong acid. Use Basic Hydrolysis (LiOH/NaOH) at moderate temp (40-50°C). |
| Impurity Persistence | Isomer Carryover | The final acid allows for a "Chemical Purification." Dissolve crude in dilute NaOH (Target dissolves). Filter off insoluble impurities. Acidify filtrate to precipitate pure Target. |
🧪 Optimized Protocol (Step 3)
-
Reagents: Pyrazole Ester (1.0 eq), LiOH (3.0 eq).
-
Solvent: THF:Water (3:1).
-
Procedure:
-
Dissolve ester in THF/Water. Add LiOH.
-
Stir at 50°C for 3 hours.
-
Purification (The Acid-Base Trick):
-
Evaporate THF. Dilute aqueous residue with water.
-
Wash aqueous layer with Ether (removes unreacted ester/neutrals).
-
Acidify aqueous layer carefully with 1M HCl to pH 3.
-
Precipitate: The Target Acid will crash out as a white solid. Filter and wash with cold water.[4]
-
-
📊 Visualized Workflows
Diagram 1: Synthetic Pathway & Regioselectivity Logic
Caption: Decision tree highlighting the critical role of Hydrazine Salt in determining the correct Regioisomer (Green Path).
❓ Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Ethanol?
A: Yes, but transesterification may occur (Ethyl ester
Q: How do I distinguish the two isomers by NMR? A:
-
Target (1,3-Aryl): The pyrazole C4-H proton typically appears as a singlet around 7.2 - 7.5 ppm .
-
Unwanted (1,5-Aryl): Due to the shielding effect of the twisted 5-aryl group (steric clash with N1-benzyl), the C4-H often shifts slightly upfield.
-
NOESY: The definitive proof is a NOESY experiment.
-
Target: NOE correlation between N1-Benzyl
and C5-Ester group (if ethyl group protons are visible) or lack of NOE between Benzyl and Tolyl. -
Unwanted: Strong NOE between N1-Benzyl
and the C5-Tolyl protons.
-
Q: My product is colored (orange/red). Is it pure? A: No. Pure pyrazole-carboxylic acids are typically white or off-white solids. Color usually indicates oxidation of residual hydrazine or polymerization of the diketoester. Recrystallize from Ethanol/Water (1:1) or use activated charcoal during the recrystallization step.
📚 References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: ACS Omega (2023). Key Finding: Use of arylhydrazine hydrochlorides favors the 1,3-regioisomer (Target), while free hydrazine favors the 1,5-regioisomer.[5] URL:[Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (2008). Key Finding: Fluorinated solvents like TFE can reverse or enhance regioselectivity in difficult pyrazole cyclizations. URL:[Link]
-
Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives. Source: European Journal of Medicinal Chemistry (2010). Key Finding: Validates the general reactivity of benzylhydrazine with diketo-species. URL:[Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
Purification strategies for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Technical Support Hub: Purification of Pyrazole-5-Carboxylic Acids Ticket Subject: Protocol ID: PYZ-PUR-05 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are dealing with a 1,3,5-trisubstituted pyrazole.[1][2] The primary challenge in this chemical space is not just removing non-structural impurities, but separating the regioisomer (1-benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid) formed during cyclocondensation.
This guide prioritizes purification based on the physicochemical properties of the carboxylic acid moiety (pKa ~3.5–4.0) and the lipophilicity of the benzyl/tolyl groups.
Module 1: The "Rough Cut" – Acid-Base Extraction
Objective: Remove neutral organic impurities (unreacted hydrazine, decarboxylated byproducts) and inorganic salts. Mechanism: Exploits the acidity of the C5-carboxylic acid to switch solubility between organic and aqueous phases.
Protocol:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Extraction (Basic): Extract the organic layer with 1M NaOH (2x).
-
Why: The product converts to its sodium salt (carboxylate) and migrates to the water layer. Neutral impurities remain in the organic layer.
-
-
Wash: Wash the combined aqueous basic layers with a small volume of fresh DCM. Discard this organic wash.
-
Precipitation (Acidic): Cool the aqueous layer to 0–5°C. Slowly acidify with 6M HCl to pH ~2.
-
Critical: Do not rush. Rapid acidification traps impurities in the crystal lattice.
-
-
Filtration: Collect the precipitate by vacuum filtration. Wash with cold water.[3]
Visualization: Acid-Base Workup Flow
Caption: Logical flow for separating the acidic product from neutral organic byproducts.
Module 2: Regioisomer Separation (Recrystallization)
Objective: Separate the target 1,3-isomer (1-Benzyl-3-p-tolyl) from the 1,5-isomer (1-Benzyl-5-p-tolyl). Mechanism: The 1,3-isomer and 1,5-isomer possess different crystal packing energies and solubilities due to the steric clash between the N1-Benzyl group and the C5-substituent.
-
Target: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (Sterically less crowded at C5).
-
Impurity: 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (Sterically crowded; Benzyl vs. Tolyl clash).
Solvent Selection Matrix:
| Solvent System | Suitability | Notes |
| Ethanol / Water (7:3) | High | Best starting point. The more polar 5-COOH isomer often precipitates first or last depending on the specific packing. |
| Acetic Acid / Water | Medium | Good for stubborn oils. The acid suppresses ionization, ensuring the molecule is neutral. |
| Toluene | Low | Often leads to "oiling out" due to high lipophilicity of the benzyl/tolyl groups. |
| Acetonitrile | Medium | Good for final polishing if purity is already >90%. |
Protocol (Ethanol/Water):
-
Dissolve the acid-base precipitated solid in boiling Ethanol (10 mL/g) .
-
Once dissolved, add hot Water dropwise until a faint turbidity persists.
-
Add a drop of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Validation: Check 1H NMR. The pyrazole C4-H proton singlet will shift significantly between isomers (typically
7.0–7.5 ppm region).
Module 3: Chromatography (The "Precision Tool")
Objective: Final purification if recrystallization fails to resolve isomers >98%. Technique: Reverse Phase Flash Chromatography (C18).
Methodology:
-
Stationary Phase: C18 (ODS) Silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated).
-
Mobile Phase B: Acetonitrile (MeCN).[4]
-
Gradient: 30% B to 80% B over 20 minutes.
Why Acidic Modifier? Without Formic Acid or TFA, the carboxylic acid will partially ionize, leading to "peak tailing" and poor resolution between isomers. The acid ensures the molecule remains neutral and interacts cleanly with the hydrophobic C18 chains.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. What do I do?
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated.
-
Fix:
-
Reheat to dissolve the oil.
-
Seed the solution with a tiny crystal of the crude solid.
-
Scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Switch to Acetic Acid/Water ; the dimerization of carboxylic acids in acetic acid often stabilizes the crystal lattice.
-
Q2: How do I distinguish the 1,3-isomer from the 1,5-isomer by NMR?
-
NOESY Experiment: This is the gold standard.
-
Target (1-Benzyl-3-p-tolyl): You will see a NOE correlation between the Benzyl-CH2 protons and the Pyrazole C4-H . You will also see a correlation between p-Tolyl ortho-protons and Pyrazole C4-H .
-
Isomer (1-Benzyl-5-p-tolyl): You will see a strong NOE between Benzyl-CH2 and the p-Tolyl ortho-protons (due to proximity at positions 1 and 5). The Pyrazole C4-H will be far from the Benzyl group.
-
Q3: The yield after Acid-Base extraction is low.
-
Cause: The pH of the aqueous layer wasn't low enough, or the product is slightly water-soluble.
-
Fix: Ensure pH is < 2. If the product is still soluble, saturate the aqueous layer with NaCl (Salting out) before filtering, or extract the acidic aqueous layer with EtOAc.
Decision Matrix: Choosing Your Path
Caption: Strategic decision tree for selecting the most efficient purification method.
References
-
Regioselective Synthesis of Pyrazoles
- Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Purification of Pyrazole Regioisomers
-
Physicochemical Properties (pKa)
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. bldpharm.com [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]
- 9. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Case ID: PYR-5-COOH-REC-001 Status: Active Agent: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Protocols
Introduction: The Chemical Context
Welcome to the technical support hub. You are working with 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid . To optimize purification, we must first analyze the molecule's competing solubility drivers:
-
The Hydrophilic "Head": The carboxylic acid (-COOH) at position 5.[1] This provides high polarity and hydrogen-bonding capability, making the molecule soluble in basic aqueous solutions and polar protic solvents.[1]
-
The Lipophilic "Tail": The benzyl group (N1 position) and the p-tolyl group (C3 position).[1] These add significant aromatic bulk, reducing water solubility and increasing affinity for non-polar organic solvents.[1]
The Challenge: The molecule is amphiphilic.[1] It tends to "oil out" in aqueous mixtures if the organic co-solvent is removed too quickly, yet it is too soluble in pure alcohols to crystallize efficiently without an anti-solvent.[1]
Module 1: Solvent Selection Logic
Do not guess. Select your solvent system based on your specific impurity profile.[1]
Tier 1: The "Gold Standard" (General Purity)
Solvent System: Ethanol (EtOH) / Water (
-
Ratio: Start with 95% EtOH, add
to turbidity (typically 4:1 to 2:1 final ratio).[1] -
Why: The pyrazole acid is highly soluble in hot ethanol.[1] Water acts as a powerful anti-solvent.[1] This system is effective for removing inorganic salts and polar byproducts.[1]
-
Risk: High risk of "oiling out" if water is added too fast.[1]
Tier 2: Isomer Separation (Regio-purity)
Solvent System: Glacial Acetic Acid (
-
Ratio: Pure solvent (Recrystallize from hot, allow to cool slowly).[1]
-
Why: 1,3- and 1,5-regioisomers often have distinct solubilities in carboxylic acid solvents due to dimer disruption.[1] Glacial acetic acid is excellent for heterocyclic acids that are difficult to dissolve in neutral solvents.[1]
-
Risk: Lower recovery yield; requires thorough drying to remove solvent traces.[1]
Tier 3: Removing Non-Polar Impurities (Tars/Oils)
Solvent System: Ethyl Acetate (EtOAc) / Hexane (or Heptane)[1]
-
Ratio: Dissolve in minimum hot EtOAc; add Hexane until cloudy.
-
Why: If your crude material is sticky or dark (tarry), this system keeps the non-polar tars in solution (in the mother liquor) while the acid crystallizes out.[1]
-
Risk: The acid has moderate solubility in EtOAc, so yield may suffer if not cooled to 0°C.[1]
Module 2: Decision Tree & Workflow
Use the following logic flow to determine your experimental path.
Caption: Decision matrix for selecting the optimal solvent system based on impurity characteristics.
Module 3: Standard Operating Procedure (SOP)
Protocol: Ethanol/Water Recrystallization
-
Preparation: Weigh 1.0 g of crude acid into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1]
-
Dissolution: Add 10 mL of 95% Ethanol . Heat to reflux (approx. 78°C) with stirring.
-
Hot Filtration (Critical): If the solution is dark or contains suspended particles (silica, salts), filter rapidly through a pre-warmed glass funnel with fluted filter paper.[1]
-
Nucleation: Return filtrate to heat. Add deionized water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
-
Crystallization: Remove from heat.
-
Stage A: Allow to cool to room temperature undisturbed (20 mins).
-
Stage B: Move to an ice bath (0-4°C) for 30 mins to maximize yield.
-
-
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold 50% EtOH/Water.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?
-
Cause: This phenomenon, common with benzylated pyrazoles, occurs when the temperature drops too fast or the solvent mixture enters the "spinodal decomposition" region (too much water).[1]
-
Fix: Reheat until dissolved. Add a small amount of Ethanol (solvent) to shift the ratio.[1] Seed the solution with a tiny crystal of pure product while it is still warm. Cool very slowly (wrap the flask in a towel).
Q2: The yield is very low (<40%). Where is my product?
-
Cause: The p-tolyl and benzyl groups make the molecule moderately lipophilic.[1] It may be staying in the ethanol.[1]
-
Fix: Check the pH of the mother liquor. Pyrazole carboxylic acids are acidic (
).[1] If the solution is not acidic enough, the compound may be ionized.[1] -
Action: Concentrate the mother liquor to half volume. Alternatively, acidify the mother liquor with dilute HCl to pH 2-3 to force precipitation of the free acid [1].[1]
Q3: I have a persistent yellow color that won't go away.
-
Cause: Likely oxidized hydrazine impurities or conjugated oligomers from the synthesis.[1]
-
Fix: Perform a Charcoal Treatment .[1] During the hot dissolution step (Step 2), add activated carbon (5% w/w).[1] Stir at reflux for 5 minutes, then perform the hot filtration (Step 3) through a bed of Celite to remove the carbon.[1]
Q4: How do I separate the 1,3-isomer from the 1,5-isomer?
-
Context: The reaction of hydrazines with diketoesters produces both regioisomers.[1] The 1-benzyl-3-p-tolyl isomer is usually the thermodynamic product, while the 1,5-isomer is kinetic.
-
Fix: If Ethanol/Water fails, switch to Glacial Acetic Acid .[1] The 1,5-isomer typically has higher solubility in acetic acid, allowing the 1,3-isomer to crystallize out in higher purity [2].[1]
Summary Data Table
| Solvent System | Polarity | Primary Use | Pros | Cons |
| Ethanol / Water | High | General Purification | High yield, non-toxic | Risk of oiling out |
| Glacial Acetic Acid | Medium-High | Isomer Separation | Excellent purity | Hard to dry, corrosive |
| EtOAc / Hexane | Low-Medium | Tar Removal | Removes colored impurities | Lower yield |
| Methanol | High | Quick Wash | Fast | High solubility loss |
References
-
Solubility and Acid-Base Behavior
-
Regioisomer Separation in Pyrazoles
-
General Recrystallization Protocols
Sources
Minimizing decarboxylation side reactions in pyrazole acids
Ticket #: PYR-DEC-001 Topic: Minimizing Decarboxylation in Pyrazole Carboxylic Acids Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: The Mechanics of Instability
Why is my pyrazole acid losing CO₂?
Decarboxylation in pyrazole carboxylic acids (particularly 3- and 5-isomers) is rarely random; it is a cascade event driven by the electron-rich nature of the pyrazole ring and specific environmental triggers (heat, acidity).
The Core Mechanism: The reaction typically proceeds via a zwitterionic intermediate or a cyclic transition state. In acidic media (common during workups), the pyrazole nitrogen is protonated.[1] This protonation pulls electron density from the ring, destabilizing the carboxylate bond. If the ring is electron-rich (e.g., alkyl-substituted), it stabilizes the transition state, facilitating the loss of CO₂.
Key Risk Factors:
-
Regiochemistry: N-substituted pyrazole-5-carboxylic acids are generally more prone to decarboxylation than their 3- or 4-isomers due to steric strain and electronic proximity to the N-substituent.
-
Acidity (pH < 3): Protonation of the pyrazole ring (
) accelerates the cleavage of the C-C bond. -
Thermal Stress: Temperatures above
often provide sufficient activation energy for the transition state.
Visualization: Decarboxylation Pathway
The following diagram illustrates the critical failure points where process control is lost.
Figure 1: Mechanistic pathway of acid-catalyzed decarboxylation showing critical intervention points.
Troubleshooting Workflows & Protocols
Scenario A: Saponification of Pyrazole Esters
The Issue: You are hydrolyzing a pyrazole ester, and upon acidification to isolate the acid, you observe gas evolution and yield loss. The Cause: Acidifying to pH 1-2 (standard protocol) triggers the mechanism described above.
Optimized Protocol: Mild Hydrolysis (LiOH Method)
Do not use refluxing HCl or NaOH at high temperatures.
-
Dissolution: Dissolve the ester (1.0 equiv) in THF/Water (3:1). Methanol can be used but THF often solubilizes substituted pyrazoles better.
-
Reagent: Add LiOH.H₂O (1.5 - 2.0 equiv). Lithium hydroxide is milder than NaOH and often provides better solubility for the carboxylate salt.
-
Reaction: Stir at Room Temperature (20-25°C) . Monitor by LCMS.
-
Note: If reaction is sluggish, warm to max 40°C. Do not reflux.
-
-
Workup (The Critical Step):
-
Remove organic solvent (THF) under reduced pressure at <40°C.
-
Dilute aqueous residue with water.
-
Careful Acidification: Cool the solution to 0°C. Slowly add 1M HCl or Citric Acid buffer.
-
Stop Point: Monitor pH continuously. Stop acidification at pH 3-4 (the isoelectric point for many pyrazoles). Do not overshoot to pH 1.
-
Precipitate usually forms here. Filter and dry under vacuum.
-
Scenario B: Amide Coupling
The Issue: Converting pyrazole acid to an amide using Thionyl Chloride (
Comparative Analysis: Coupling Reagents
| Reagent System | Risk Level | Suitability for Pyrazoles | Notes |
| SOCl₂ / Reflux | Critical | Avoid | Generates HCl + Heat. High decarboxylation risk. |
| Mixed Anhydride (IBCF) | Moderate | Good (with care) | Must keep at -15°C. Warming causes disproportionation. |
| EDC / HOBt | Low | High | Standard carbodiimide coupling. Mild pH. |
| HATU / DIPEA | Minimal | Recommended | Fast reaction at RT. Basic conditions (DIPEA) stabilize the acid. |
Optimized Protocol: HATU Coupling
-
Setup: Dissolve Pyrazole Acid (1.0 equiv) in dry DMF or DCM.
-
Base: Add DIPEA (3.0 equiv). Crucial: The base keeps the pyrazole deprotonated and stable.
-
Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 mins.
-
Coupling: Add the amine (1.1 equiv). Allow to warm to RT.
-
Validation: Reaction is usually complete in <2 hours. Isolate via standard extraction (wash with saturated
, not strong acid).
Decision Support Tree
Use this flowchart to select the correct experimental path based on your specific pyrazole constraints.
Figure 2: Decision tree for selecting safe experimental conditions.
Frequently Asked Questions (FAQ)
Q: Can I use T3P (Propylphosphonic anhydride) for coupling these acids? A: Yes, T3P is an excellent alternative to HATU, especially for scale-up. It operates well in ethyl acetate and requires a base (NMM or DIPEA). The byproduct is water-soluble, avoiding the need for acidic washes that might degrade your product.
Q: My pyrazole acid is an oil and won't crystallize. Should I distill it? A: Absolutely not. Distillation requires heat, which will almost certainly cause decarboxylation.
-
Solution: Isolate it as a salt (e.g., sodium or dicyclohexylamine salt). These salts are significantly more stable than the free acid and can be used directly in many coupling reactions.
Q: Does the position of the carboxylic acid (3- vs 5-) matter if the Nitrogen is unsubstituted?
A: In solution, unsubstituted pyrazoles exist as tautomers (
References
-
Goossen, L. J., et al. (2009). "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Synthesis, 2009(01), 160-164.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Knorr Pyrazole Synthesis and stability profiles).
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
Technical Support Center: Solubility Optimization for p-Tolyl Pyrazoles
Diagnostic Framework: The "Brick Dust" vs. "Grease Ball" Dilemma[1]
Before attempting a solution, you must diagnose why your p-tolyl pyrazole derivative is insoluble. These scaffolds typically exhibit a "hybrid" solubility problem:
-
High Lipophilicity (The "Grease Ball" Factor): The p-tolyl group adds significant hydrophobicity (LogP typically > 3.5), making the molecule repel water.
-
High Crystal Lattice Energy (The "Brick Dust" Factor): The planar pyrazole ring and the aromatic tolyl group allow for strong
- stacking, leading to high melting points ( C). The solvent cannot easily break these intermolecular forces.
Impact: Standard pH adjustments often fail because the energy required to break the crystal lattice is higher than the solvation energy provided by ionization alone.
Decision Matrix: Selecting a Solubilization Strategy
Use the following logic flow to determine the best method for your specific application.
Figure 1: Strategic decision tree for selecting solubilization methods based on experimental constraints.
Troubleshooting Guides & FAQs
Issue 1: "My compound precipitates immediately when I add the DMSO stock to the cell media."
The Cause: This is the "Crash-Out" phenomenon. Pyrazoles are highly soluble in DMSO (dielectric constant
Solution: The "Intermediate Dilution" Step Do not pipette DMSO stock directly into the bulk media.
-
Prepare: 10 mM stock in 100% DMSO.
-
Intermediate: Dilute 1:10 into a compatible intermediate solvent (e.g., PEG-400 or pure Ethanol) to create a 1 mM working solution.
-
Final: Add the intermediate solution to the media. The intermediate solvent acts as a buffer against the drastic polarity shift.
Issue 2: "I tried adjusting pH to 4.0, but solubility didn't improve."
The Cause: You are likely overestimating the basicity of the pyrazole ring.
-
Chemistry: The nitrogen at position 2 is a proton acceptor, but the p-tolyl group (electron-donating via hyperconjugation but part of an aromatic system) and the aromatic nature of the pyrazole render it a very weak base (
of conjugate acid ). -
Result: To protonate it significantly, you would need a pH
, which is incompatible with biological assays.
Solution: Stop relying on pH. Switch to Cyclodextrin Complexation (see Protocol B). This encapsulates the hydrophobic tolyl group without requiring ionization.
Issue 3: "My cells are dying in the vehicle control."
The Cause: DMSO Toxicity.[1] Many cell lines (e.g., HepG2, primary neurons) show phenotypic changes or apoptosis at DMSO concentrations
Solution:
-
Limit: Ensure final DMSO concentration is
. -
Substitute: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) . It is biologically inert and can solubilize pyrazoles up to 400-fold [1].
Experimental Protocols
Protocol A: Kinetic Solubility Profiling (The "Crash" Test)
Use this to determine the maximum concentration your media can hold before precipitation occurs.
Materials:
-
Compound Stock (10 mM in DMSO)
-
PBS (pH 7.4)
-
96-well plate (UV-transparent)
-
Microplate Reader (Absorbance @ 280-320 nm)
Workflow:
-
Dispense: Add 190
L of PBS to rows A-H. -
Spike: Add DMSO stock in increasing volumes (0.2
L to 4 L) to create a concentration gradient (e.g., 10 M to 200 M). Keep DMSO constant at 2% if possible, or run a DMSO blank control. -
Incubate: Shake at 500 rpm for 2 hours at 37°C.
-
Read: Measure Absorbance.
-
Analyze: Plot Concentration vs. Absorbance. The point where the linear relationship breaks (plateaus or spikes due to scattering) is your Kinetic Solubility Limit .
Protocol B: HP- -CD Complexation (Gold Standard)
Recommended for in vivo IV/IP formulations or sensitive cell assays.
Mechanism: The hydrophobic p-tolyl group inserts into the cyclodextrin cavity, shielding it from water while the CD's hydroxyl groups interact with the solvent.
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in sterile water or saline.-
Note: Do not use standard
-CD (nephrotoxic via parenteral routes); use the hydroxypropyl derivative [2].
-
-
Addition: Add excess p-tolyl pyrazole solid to the vehicle.
-
Energy Input: Sonicate for 30 minutes or vortex heavily. The solution may remain cloudy (suspension).
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter through a 0.22
m PVDF filter to remove un-dissolved "brick dust." -
Quantification: Analyze the filtrate by HPLC to determine the dissolved concentration.
Solvent Compatibility Data
| Solvent / Excipient | Solubility Rating | Biological Limit (In Vitro) | Biological Limit (In Vivo - IV) | Notes |
| Water / PBS | Very Poor (< 5 | N/A | N/A | Base media. |
| DMSO | Excellent (> 50 mg/mL) | 0.1% - 0.5% | < 1 mL/kg | High toxicity; causes protein unfolding. |
| Ethanol | Good | < 1.0% | < 10% (v/v) | Co-solvent only. |
| PEG-400 | Moderate/Good | < 1.0% | < 40% (v/v) | Viscous; good for IP/Oral. |
| Tween 80 | Moderate | < 0.05% | < 1-2% | Surfactant; can lyse cells at high conc. |
| 20% HP- | Excellent | No Limit (Inert) | High Tolerance | Recommended strategy. |
Mechanism of Action: Why Complexation Works
Figure 2: Schematic of the host-guest inclusion complex. The hydrophobic p-tolyl moiety (Red) enters the lipophilic cavity of the Cyclodextrin (Yellow), while the hydrophilic exterior allows the entire complex to dissolve in water (Blue).
References
-
BenchChem Technical Support. (2025).[2] Overcoming Solubility Challenges of Celecoxib in Aqueous Media. Retrieved from
-
National Institutes of Health (NIH). (2023). Challenges and Opportunities for Celecoxib Repurposing. PMC Central. Retrieved from
-
Royal Society of Chemistry (RSC). (2017). Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement. RSC Advances. Retrieved from
-
Assay Guidance Manual. (2025). DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf.[3] Retrieved from
-
Jansook, P., et al. (2018). Cyclodextrins for solubility enhancement of pyrazole derivatives. ResearchGate. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Temperature for Benzyl Hydrazine Cyclization
Executive Summary: The Kinetic vs. Thermodynamic Balance
Optimizing the cyclization of benzyl hydrazines—typically to form indazoles (via o-haloacetophenones/benzaldehydes) or pyrazoles (via 1,3-diketones)—is rarely a linear heating process. It is a two-stage thermodynamic challenge .
-
Stage 1 (Hydrazone Formation): A rapid, reversible equilibrium favored by mild temperatures (0–25 °C).
-
Stage 2 (Cyclization): A slower, irreversible intramolecular event requiring significant activation energy (
), typically requiring temperatures >80 °C or metal catalysis.
The Failure Mode: Researchers often apply a "monolithic" temperature strategy (e.g., refluxing from
The Mechanism & Thermal Dependency
To troubleshoot, you must visualize the reaction coordinate. The transformation proceeds through a distinct intermediate (the hydrazone) which acts as a "thermal gatekeeper."
Diagram 1: Reaction Pathway & Thermal Branching
This diagram illustrates the competing pathways defined by temperature.
Caption: Figure 1.[1] Thermal branching ratios. Note that applying high heat immediately (t=0) risks bypassing the Hydrazone intermediate in favor of Azine formation.
Troubleshooting Guide: Symptom-Based Solutions
Scenario A: "I have high conversion of starting material, but low yield of product. The LCMS shows a peak with Mass = M(intermediate)."
-
Diagnosis: Kinetic Trapping. The reaction successfully formed the hydrazone intermediate (Stage 1), but the temperature was insufficient to overcome the activation energy barrier for the ring-closure (Stage 2).
-
The Science: The cyclization step (e.g., intramolecular nucleophilic aromatic substitution or condensation) often has an
20–30 kcal/mol higher than the initial condensation. -
Corrective Action:
-
Isolate the intermediate if it precipitates (common in ethanol/methanol).
-
Resuspend in a higher-boiling solvent (e.g., Toluene, DMF, or 1,2-Dichlorobenzene).
-
Step-Up Protocol: Heat to 100–120 °C. If using a metal catalyst (e.g., CuI for Ullmann-type cyclization), ensure the ligand (e.g., L-proline, phenanthroline) is stable at this temperature.
-
Scenario B: "The reaction mixture turned black/tarry immediately. Multiple spots on TLC."
-
Diagnosis: Thermal Decomposition / Oxidative Stress. Benzyl hydrazines are reducing agents. At high temperatures, they are susceptible to:
-
Oxidation: Forming azo compounds or diazenes which decompose radically.
-
Disproportionation: Forming benzyl amine and nitrogen gas.
-
Wolff-Kishner side reactions: If strong base is present.
-
-
The Science: Hydrazine decomposition is often catalyzed by trace metals (Fe, Cu) on the glass surface or in the stir bar at temperatures >100 °C without proper degassing.
-
Corrective Action:
-
Degas solvents thoroughly (sparge with Ar/N2 for 15 mins) before adding the hydrazine.
-
Ramp Temperature: Do not drop the hydrazine into a refluxing solution. Add at 0 °C, stir for 1 hour, then ramp to reflux.
-
Check Metals: If using a magnetic stir bar, switch to a fresh, glass-coated one. Pitted PTFE bars can harbor metal contaminants that catalyze hydrazine decomposition.
-
Scenario C: "I see a byproduct with Mass = [Product - 91]."
-
Diagnosis: Thermal Debenzylation. The benzyl group, while a robust protecting group, can be cleaved under forcing thermal conditions, especially if radical initiators (impurities) are present.
-
Corrective Action:
-
Limit reaction temperature to <110 °C.
-
If higher temps are needed for cyclization, switch to Microwave Irradiation . This provides the necessary energy for the cyclization step rapidly (5–10 mins) without the prolonged thermal exposure that leads to bond cleavage.
-
Optimized Experimental Protocol: The "Step-Up" Method
Do not use a single temperature. Use this biphasic protocol to maximize yield and purity.
Objective: Synthesis of 1-benzyl-1H-indazole from 2-halo-benzaldehyde and benzyl hydrazine.
| Step | Parameter | Setpoint | Rationale |
| 1. Preparation | Atmosphere | Inert (Ar/N2) | Hydrazines oxidize to diazenes in air, leading to tars. |
| 2. Condensation | Temp | 0 °C → RT | Favors kinetic formation of hydrazone; suppresses hydrazine disproportionation. |
| Time | 1–3 Hours | Monitor consumption of aldehyde by TLC/HPLC. | |
| 3. Transition | Additives | Base/Catalyst | Add Cs₂CO₃/CuI after hydrazone formation to avoid sequestering hydrazine. |
| 4. Cyclization | Temp | 80–110 °C | Overcomes |
| Time | 4–12 Hours | Monitor appearance of cyclized product. |
FAQ: Specific Technical Inquiries
Q: Can I use microwave heating for the cyclization step? A: Yes, and it is recommended. Microwave heating is ideal for the cyclization step (Stage 2).
-
Protocol: Perform Stage 1 (hydrazone formation) in the vial at RT for 30 mins. Then, seal and irradiate at 120 °C for 10–20 minutes.
-
Benefit: The rapid ramp rate bypasses the "thermal decomposition window" of the hydrazine starting material.
Q: My benzyl hydrazine comes as a dihydrochloride salt. Does this affect the temperature? A: Yes. The salt is more stable but non-nucleophilic.
-
You must liberate the free base. If you do this in situ at high temperature, the sudden release of hydrazine can lead to exotherms or side reactions.
-
Recommendation: Neutralize with mild base (NaOAc or Et₃N) at 0 °C before beginning the heating ramp.
Q: Why do I see "Azine" impurities (dimers)? A: This occurs when one hydrazine molecule reacts with two electrophiles, or two hydrazones couple. This is a concentration and temperature issue.
-
Fix: Ensure the hydrazine is in slight excess (1.1–1.2 equiv) and keep the temperature low during the initial mixing. High initial heat favors the statistical collision required for dimer formation.
Decision Logic for Optimization
Use this flow to determine your next experiment.
Caption: Figure 2. Troubleshooting logic flow based on analytical data.
References
-
Mechanistic Insight on Indazole Synthesis: Title: Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source:J. Org.[2][3] Chem. (via NIH/PubMed) Link:[Link] (General reference for metal-mediated cyclization mechanisms).
-
Hydrazine Decomposition Kinetics: Title: Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. Source:J. Phys. Chem. A Link:[Link]
-
Practical Cyclization Protocols: Title: Synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (Organic Syntheses Procedure). Source:Organic Syntheses Link:[Link]
-
Ullmann-Type Cyclization (Copper Catalysis): Title: Cu-Mediated Cyclization to Form 1H-Indazoles. Source:J. Org.[2][3] Chem. Link:[Link]
Sources
Removing impurities from crude 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Technical Support Center: Purification of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Current Status: Online Agent: Senior Application Scientist Ticket ID: PYR-5-COOH-PURIFICATION
Executive Summary
You are likely synthesizing 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid via the cyclocondensation of a 1,3-dicarbonyl equivalent (e.g., ethyl 4-methylbenzoylpyruvate) with benzylhydrazine. This reaction, while robust, is notorious for generating three specific classes of impurities:
-
Regioisomers: The 1,5-diaryl isomer (1-benzyl-5-p-tolyl...) is the primary competitive byproduct.
-
Unreacted Hydrazine: Benzylhydrazine is toxic and can cause oiling/stickiness.
-
Decarboxylation Products: The C5-carboxylic acid is thermally labile, risking conversion to the neutral pyrazole.
This guide provides a modular troubleshooting workflow to isolate the target compound with >98% purity.
Module 1: The "Rough Cut" (Acid-Base Extraction)
Use this protocol if your crude product is a sticky oil, a dark solid, or contains significant unreacted starting materials.
Q: My crude product is a sticky, orange/brown paste. Trituration isn't working. How do I fix this?
A: The stickiness is likely due to residual benzylhydrazine or neutral oligomers. Because your target molecule is a carboxylic acid (
Protocol A: pH-Switch Purification
-
Dissolution: Suspend the crude paste in 1M NaOH (approx. 10 mL per gram of crude). Stir until mostly dissolved.
-
Note: The target acid will deprotonate to the sodium salt (
) and dissolve into the water.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars or neutral solids.
-
The Wash (Critical): Extract the aqueous filtrate with Dichloromethane (DCM) or Ethyl Acetate (
vol). -
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.
-
Isolation: The target acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Figure 1: The pH-Switch workflow removes non-acidic contaminants (hydrazine, decarboxylated byproducts) effectively.
Module 2: The "Hard Problem" (Regioisomer Control)
Use this protocol if NMR shows split peaks (e.g., two methyl singlets or two benzyl
Q: I see a second set of peaks in the proton NMR (~10-20%). Is this an isomer?
A: Yes. In the condensation of 4-methylbenzoylpyruvate with benzylhydrazine, two isomers are possible:
-
Target (1,3-isomer): 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
-
Impurity (1,5-isomer): 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid (or 5-carboxy depending on nomenclature priority).
The 1,5-isomer is sterically crowded because the N-benzyl group and the C5-tolyl group are adjacent. This steric clash usually makes the 1,5-isomer more soluble in polar solvents (less stable crystal lattice) than the flatter, more packable 1,3-isomer.
Protocol B: Fractional Recrystallization
Do not use column chromatography initially; the acid streaks on silica unless buffered with 1% Acetic Acid. Recrystallization is superior for isomer enrichment.
Recommended Solvent Systems:
-
System 1 (Standard): Ethanol / Water (9:1).
-
Dissolve in boiling Ethanol. Add hot water until turbid. Cool slowly to room temp, then
.
-
-
System 2 (For stubborn isomers): Glacial Acetic Acid.
-
Pyrazoles crystallize well from acetic acid. The 1,3-isomer often forms dense needles, while the 1,5-isomer stays in the mother liquor.
-
-
System 3 (Polishing): Toluene.[4]
-
If the solid is dry, boiling toluene can selectively dissolve the "greasier" 1,5-isomer (due to the twisted tolyl group exposing surface area), leaving the target 1,3-isomer as a solid.
-
Data Table: Solvent Screening Guide
| Solvent System | Solubility (Target) | Selectivity | Notes |
|---|---|---|---|
| Ethanol (95%) | High (Hot) | Moderate | Good first pass. Loss of yield possible.[5][6] |
| AcOH (Glacial) | High (Hot) | High | Excellent for removing regioisomers. |
| Toluene | Low | High (Reverse) | Use as a "swish" wash to dissolve impurities. |
| DCM/Hexane | Moderate | Low | Not recommended; oiling likely. |
Module 3: Thermal Integrity (Decarboxylation)
Q: I dried my product in the oven, and the melting point dropped. Mass spec shows [M-44]. What happened?
A: You decarboxylated your product. Pyrazole-5-carboxylic acids are prone to thermal decarboxylation, especially if the 1-position is substituted (benzyl). The loss of
Prevention:
-
Never dry at
unless under high vacuum. -
Avoid high-boiling solvents like DMSO or DMF for recrystallization if possible, as removing them requires prolonged heating.
-
Validation: Check the IR spectrum. The Carbonyl (
) stretch of the acid should be strong at . If this peak diminishes and a new stretch appears, decarboxylation has occurred.
Module 4: Analytical Validation
Before releasing the batch, confirm identity and purity using this checklist:
-
1H NMR (DMSO-d6):
-
ppm (s, 3H, Tolyl-
). -
ppm (s, 2H, Benzyl-
). -
ppm (broad s, 1H,
). -
Check: Ensure the integration of the Tolyl-
matches the Benzyl- (3:2 ratio).
-
ppm (s, 3H, Tolyl-
-
HPLC Purity:
-
Run a gradient (Water/Acetonitrile + 0.1% TFA).
-
Note: The acid functionality requires an acidic mobile phase (TFA or Formic Acid) to prevent peak tailing.
-
Figure 2: Analytical decision tree for validating pyrazole-carboxylic acid purity.
References
-
Organic Syntheses. (2013). One-Pot Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Org. Synth. 2013, 90, 280-289. Link
- Relevance: Establishes the baseline synthesis and purification logic for 1-benzyl-3,5-disubstituted pyrazoles.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Link
- Relevance: Authoritative guide on solvent selection principles (Solubility/Selectivity) cited in Module 2.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link
- Relevance: Provides specific solvent data for Carboxylic Acids (EtOH/W
-
Gosselin, F., et al. (2006).[7] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006, 3267-3270.[7] Link
- Relevance: Discusses the mechanistic origins of regioisomers in pyrazole synthesis, supporting the "Hard Problem" module.
Sources
- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
Technical Support Center: Phase Transfer Catalysis in Pyrazole Synthesis
Ticket ID: PTC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Core Mechanism
You are likely encountering issues because Phase Transfer Catalysis (PTC) in pyrazole synthesis is not merely about "mixing ingredients." It is a transport-limited phenomenon governed by the Starks’ Extraction Mechanism .
In a typical pyrazole synthesis (e.g., reacting hydrazines with 1,3-dicarbonyls or alkylating pyrazole rings), the reaction stalls or fails because the anionic nucleophile (hydrazine anion or pyrazolate) is trapped in the aqueous/solid phase, while the electrophile resides in the organic phase.
The Mechanism of Action:
The quaternary ammonium catalyst (
Critical Failure Point: If your catalyst is too hydrophilic (e.g., Tetramethylammonium), it will not enter the organic phase. If it is too lipophilic (e.g., Tetraoctylammonium) and the organic solvent is non-polar, it may never return to the aqueous phase to recharge, halting the catalytic cycle.
Diagnostic & Troubleshooting Modules (Q&A)
Module A: Reaction Kinetics & Stalling
User Report: "My reaction starts well but stalls at 50% conversion, even with excess reagents."
Diagnosis: Catalyst Poisoning or Hydration Shell Retention.
Root Cause: As the reaction proceeds, the leaving group (e.g., Halide, Hydroxide) accumulates. If the leaving group competes effectively with the nucleophile for the catalyst cation (
Troubleshooting Steps:
-
Check Catalyst Load: Standard PTC load is 1-5 mol%. Increase to 10 mol% if stalling occurs.
-
Hydration Management: If using a solid-liquid PTC (e.g., KOH(s) + Organic solvent), trace water is necessary for the interfacial mechanism, but too much water hydrates the anion, killing reactivity.
-
Action: Add a desiccant (MgSO4) or use a specialized catalyst like 18-Crown-6 which works well in lower hydration states.
-
-
Agitation Speed: PTC is diffusion-controlled.
-
Action: Ensure stirring is vigorous (creating a vortex). If the interface surface area is low, the transfer rate (
) drops below the intrinsic reaction rate ( ).
-
Module B: Regioselectivity Issues (N1-Alkylation)
User Report: "I am alkylating a 3-substituted pyrazole and getting a 50:50 mixture of N1 and N2 isomers. I need high regioselectivity."
Diagnosis: Lack of Thermodynamic Control.
Root Cause: Under standard PTC conditions (e.g.,
Troubleshooting Steps:
-
Switch Solvent System:
-
Action: Use Fluorinated Alcohols (e.g., TFE or HFIP) as the organic phase or co-solvent. These solvents can form hydrogen bond networks that shield specific nitrogen atoms or stabilize the transition state of the desired isomer [1].
-
-
Steric Steering via Catalyst:
-
Action: Use a bulky quaternary salt (e.g., Benzyltriethylammonium chloride - TEBA). The steric bulk of the cation associated with the pyrazolate anion can block the more sterically hindered Nitrogen (N2), forcing alkylation at the less hindered N1 position.
-
-
Thermodynamic Equilibration:
-
Action: Increase temperature. PTC reactions at reflux often allow the kinetically formed isomer to rearrange to the thermodynamically stable isomer (usually the less sterically crowded one).
-
Module C: The "Unbreakable" Emulsion
User Report: "I used TBAB and DCM/Water. Now I have a milky white emulsion that won't separate."
Diagnosis: Surfactant Stabilization.[4] Root Cause: Quaternary ammonium salts are surfactants (soaps). When combined with colloidal precipitates from the pyrazole synthesis and vigorous stirring, they stabilize the interface, preventing phase separation.
Troubleshooting Steps:
-
The "Salting Out" Method:
-
Action: Add saturated Brine (NaCl) solution. This increases the ionic strength of the aqueous phase, disrupting the surfactant balance and forcing the organic layer out.
-
-
Filtration:
-
Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth) . The microscopic solids stabilizing the emulsion will be trapped, often breaking the emulsion immediately [2].
-
-
Solvent Swap:
-
Action: Avoid Dichloromethane (DCM) if possible, as it has a density similar to concentrated aqueous salt solutions, making separation difficult. Use Ethyl Acetate or Toluene.
-
Validated Protocol: Green Synthesis of Pyranopyrazoles
This protocol utilizes water as the solvent with TBAB, minimizing waste while maximizing the "hydrophobic effect" to drive the reaction.
Reaction Type: One-Pot Four-Component Condensation Target: 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
| Component | Equivalents | Role |
| Ethyl Acetoacetate | 1.0 eq | 1,3-Dicarbonyl Precursor |
| Hydrazine Hydrate | 1.0 eq | Nucleophile 1 |
| Aryl Aldehyde | 1.0 eq | Electrophile |
| Malononitrile | 1.0 eq | Nucleophile 2 |
| TBAB | 10 mol% | Phase Transfer Catalyst |
| Water | 10-15 mL | Solvent |
Step-by-Step Methodology:
-
Pre-Catalytic Phase: In a 50 mL round-bottom flask, mix Ethyl Acetoacetate (1.0 mmol) and Hydrazine Hydrate (1.0 mmol) in water (10 mL). Stir for 5 minutes. Note: This forms the pyrazolone intermediate in situ.
-
Catalyst Addition: Add the Aryl Aldehyde (1.0 mmol), Malononitrile (1.0 mmol), and TBAB (0.1 mmol) to the mixture.
-
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Checkpoint: The mixture will likely become turbid. This is normal; the PTC is facilitating reaction in the organic micelles formed by the reactants.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate:n-Hexane 3:7). Reaction typically completes in 15–45 minutes [3].
-
Workup (Emulsion Free): Cool to room temperature. The product usually precipitates out as a solid due to low water solubility.
-
Isolation: Filter the solid. Wash with cold water (2 x 10 mL) to remove the TBAB and unreacted hydrazine. Recrystallize from Ethanol if necessary.
Visualizations
Diagram 1: The Starks' Extraction Mechanism in Pyrazole Synthesis
This diagram illustrates the cyclic transport of the pyrazolate anion (
Caption: The "Starks' Extraction Mechanism" showing the critical transport of the active ion pair (
Diagram 2: Troubleshooting Logic Tree
Follow this flow to resolve common experimental failures.
Caption: Decision matrix for resolving phase separation, kinetic stalling, and selectivity errors in PTC pyrazole synthesis.
References
-
Conicet. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
-
University of Rochester. (2026). Tips & Tricks: Emulsions - Department of Chemistry. 5
-
ResearchGate. (2018). One Pot Multicomponent Synthesis of Pyranopyrazoles using Tetra Butyl Ammonium Bromide as Catalyst in Aqueous Media. 6
-
PhaseTransfer.com. (1971). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. phasetransfer.com [phasetransfer.com]
Technical Support Center: Crystalline Stability of Pyrazole-5-Carboxylic Acid Derivatives
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solid-State Stability & Polymorphism in Pyrazole-5-Carboxylic Acid Scaffolds
Executive Summary
Welcome to the technical support hub for pyrazole-5-carboxylic acid derivatives. These scaffolds are notoriously "chameleonic" in the solid state.[1] Unlike simple benzoic acid derivatives, pyrazole-5-carboxylates possess a zwitterionic potential and a dynamic proton transfer mechanism (tautomerism) that complicates crystal packing.[1]
This guide moves beyond standard crystallization recipes. We address the root causes of instability: tautomeric promiscuity , hydrate channeling , and thermal decarboxylation .[1]
Module 1: Tautomeric Control & Polymorphism
User Query: "My batch of 1H-pyrazole-5-carboxylic acid shows inconsistent melting points (±15°C variance) and shifting XRPD peaks between synthesis campaigns. Is this a purity issue?"
Diagnostic: This is likely not a chemical purity issue, but a tautomeric polymorph issue.[1] Pyrazoles unsubstituted at the N1 position exist in a dynamic equilibrium between the 1H- and 2H- tautomers. In solution, this exchange is rapid; in the solid state, the molecule must "pick" a form to pack.[1]
-
1H-tautomer: Typically forms hydrogen-bonded dimers or catemers (ribbons).[1]
-
2H-tautomer: Often favored in polar solvents, leading to different lattice energies.
Troubleshooting Protocol:
-
Solvent Dielectric Screening:
-
The "Slurry Bridge" Technique: Do not rely on evaporation, which captures kinetic states.[1] Perform a competitive slurry experiment.
Visual Workflow: Tautomer-Selective Crystallization
Caption: Workflow for resolving tautomeric polymorphism using solvent dielectric tuning and competitive slurrying.
Module 2: Hydrate Management & Channel Solvates
User Query: "We observe weight loss (~8%) in TGA before the melting point, but the DSC shows a clean endotherm. The crystal collapses into an amorphous powder upon drying."[1]
Diagnostic: You have formed a stoichiometric hydrate or a channel solvate .[1] Pyrazole-5-carboxylic acids are prone to forming "water bridges" where a water molecule links the pyrazole -NH and the carbonyl oxygen.[1] Removing this water (drying) destroys the crystal lattice (lattice collapse), resulting in an unstable amorphous phase that will recrystallize unpredictably.[1]
Troubleshooting Protocol:
-
Water Activity (a_w) Mapping: Instead of drying under full vacuum (which strips structural water), determine the critical water activity.[1]
-
The "Lock-in" Strategy: If the anhydrous form is unstable, engineer the hydrate .[1]
Data: Common Solvate Risks
| Solvent System | Risk Level | Mechanism of Instability |
| Methanol | High | Forms metastable methanol-solvates that desolvate to amorphous solids. |
| Water | Medium | Forms hydrates.[1] Often stable, but requires humidity control during storage.[1] |
| Acetonitrile | High | Tends to form channel solvates; highly liable to desolvation.[1] |
| Isopropyl Acetate | Low | Bulky solvent; usually excludes from the lattice, favoring anhydrous forms.[1] |
Module 3: Thermal Instability (Decarboxylation)
User Query: "Our compound turns brown and foams during melting point determination. Yields drop significantly during oven drying at 80°C."
Diagnostic: This is classic decarboxylation .[1] Pyrazole-5-carboxylic acids are thermally fragile.[1] The electron-withdrawing nature of the pyrazole ring, combined with the acidic proton, facilitates the loss of CO2, especially if the 5-position is adjacent to a bulky or electron-rich substituent.
Mechanism: Heat triggers a radical or ionic fragmentation, converting the pyrazole-5-carboxylic acid into the corresponding pyrazole (loss of 44 Da).[1] This is often catalyzed by trace metals (Cu, Fe) remaining from synthesis (e.g., if Click chemistry or cross-coupling was used).[1]
Troubleshooting Protocol:
-
Metal Scavenging: Treat the crystallization feed solution with QuadraPure or activated carbon to remove trace metals that catalyze decarboxylation.[1]
-
Vacuum Drying Profile:
-
Do NOT use standard convection ovens.
-
Use a vacuum oven with a nitrogen bleed.[1]
-
Max Temperature: Keep drying temperature 30°C below the onset of degradation (determined by TGA).
-
-
pH Adjustment: Decarboxylation is often acid-catalyzed.[1] Ensure the final crystallization wash is neutral (pH 6-7).[1] Avoid crystallizing from strong mineral acids (HCl) unless making a salt.[1]
Module 4: Co-crystallization Strategies
User Query: "The free acid is too insoluble and thermally unstable. Salt formation failed due to low pKa.[1] What are the alternatives?"
Diagnostic:
When salt formation fails (due to insufficient
Recommended Co-formers:
-
Pyrazinamide / Nicotinamide: These form robust Acid-Amide heterosynthons.[1]
-
Urea: Forms hydrogen-bonded networks that can stabilize the pyrazole tautomer.[1]
-
Piperazine: Even if proton transfer is partial, the strong H-bonding stabilizes the lattice.[1]
Visual Workflow: Co-crystal Screening Logic
Caption: Strategic selection of co-formers utilizing acid-amide and acid-pyridine synthons via Liquid Assisted Grinding.
References
-
Tautomerism in Pyrazoles: Elguero, J., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[1] Molecules, 2019.[1][2][3] Link
-
Solid State Proton Transfer: Claramunt, R. M., et al.[1] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." Crystal Growth & Design, 2013.[1] Link[1]
-
Decarboxylation Mechanisms: Huang, D., et al. "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons."[1][4] Chemical Communications, 2014.[1] Link
-
Co-crystallization Strategies: Zhang, H., et al. "Pharmaceutical Co-Crystals of Pyrazinecarboxamide with Various Carboxylic Acids."[1] Crystal Growth & Design, 2016.[1] Link[1]
-
Hydrate Characterization: PureSynth. "3-Phenylpyrazole-5-Carboxylic Acid Hydrate Properties."[1][5] Technical Data Sheet, 2024.[1] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pure-synth.com [pure-synth.com]
Validation & Comparative
1H NMR chemical shift assignments for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
[1]
Executive Summary
This technical guide provides a rigorous structural elucidation protocol for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and p38 MAP kinase inhibitors.[1]
In synthetic organic chemistry, the N-alkylation of pyrazoles or the cyclization of hydrazines often yields a mixture of regioisomers.[1] The primary challenge—and the focus of this comparison—is distinguishing the target 1,3,5-trisubstituted isomer from its thermodynamic alternative, the 1,5,3-trisubstituted isomer. This guide compares the spectral "performance" (resolution, diagnostic shifts, and structural distinctness) of the target molecule against its regioisomer, providing a self-validating assignment workflow.
Structural Analysis & Numbering System
Before analyzing the spectra, we must establish the locants. The pyrazole ring numbering starts at the nitrogen attached to the benzyl group.[1]
-
Position 1 (N1): Benzyl group (
).[1] -
Position 3 (C3): p-Tolyl group (4-methylphenyl).[1]
-
Position 4 (C4): Methine proton (
).[1] -
Position 5 (C5): Carboxylic acid (
).
Comparison of Alternatives: The Regioisomer Problem
The "Alternative" in this context is the 1-Benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid .[1]
Comparative NMR Performance Data
The following table contrasts the diagnostic 1H NMR signals of the target molecule against its regioisomer. Data is synthesized from high-field (400 MHz) studies in DMSO-d6 , the preferred solvent for carboxylic acids to prevent proton exchange broadening.
Table 1: Diagnostic Chemical Shift Comparison (δ ppm, DMSO-d6)
| Proton Environment | Target: 1,3,5-Isomer | Alternative: 1,5,3-Isomer | Performance/Diagnostic Insight |
| -COOH (Acid) | 12.8 - 13.2 (br s) | 12.5 - 12.9 (br s) | Acid protons are unreliable for differentiation due to concentration/water dependence.[1] |
| H-4 (Pyrazole) | 7.15 - 7.25 (s) | 6.60 - 6.80 (s) | CRITICAL: In the 1,5,3-isomer, the p-tolyl ring at C5 shields H-4 due to torsion-induced ring currents.[1] The target 1,3,5-isomer H-4 is more deshielded.[1] |
| -CH2- (Benzyl) | 5.50 - 5.65 (s) | 5.20 - 5.40 (s) | CRITICAL: The C5-COOH in the target exerts a deshielding anisotropic effect on the N1-benzyl methylene compared to the C5-aryl group in the alternative.[1] |
| p-Tolyl (Me) | 2.35 (s) | 2.30 (s) | Minimal difference; not diagnostic. |
| p-Tolyl (Ar-H) | 7.75 (d) / 7.25 (d) | 7.40 (m) / 7.20 (m) | The 1,3,5-isomer allows the p-tolyl group to be coplanar, showing sharp AA'BB' doublets. The 1,5,3-isomer often shows broadened multiplets due to restricted rotation. |
Technical Note: In CDCl3, the -COOH signal may disappear or broaden into the baseline.[1] DMSO-d6 is mandatory for full characterization.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, follow this step-by-step workflow. This protocol is designed to be self-validating—if Step 3 fails, Step 1 must be re-evaluated.
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d6 (99.9% D).
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
-
Temperature: Acquire at 298 K . If signals are broad (rotational isomerism), elevate to 323 K .
Step 2: 1D Acquisition Parameters[1]
-
Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Set to > 2.0 seconds . The carboxylic acid proton has a long T1 relaxation time; insufficient delay will under-integrate this signal.
-
Scans (NS): Minimum 16 scans for S/N > 200:1.
Step 3: NOE Validation (The "Truth" Test)
This is the definitive step to prove you have the 1,3,5-isomer and not the 1,5,3-alternative.
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target Interaction: Irradiate the Benzyl -CH2- signal (~5.6 ppm).
-
Expected Result (1,3,5-Isomer): You should observe NO enhancement of the p-Tolyl aromatic protons. You should see enhancement of the Pyrazole H-4 (weak) or ortho-benzyl protons.
-
Expected Result (1,5,3-Isomer): Strong NOE enhancement of the p-Tolyl ortho protons because they are spatially adjacent to the benzyl group.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for confirming the structure based on the experimental data described above.
Figure 1: Logic flow for distinguishing the target 1,3,5-isomer from the 1,5,3-alternative using chemical shift and NOE correlations.
Detailed Chemical Shift Assignments
Based on the validated structure, the full assignment for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is as follows:
| Position | Type | Shift (δ, ppm) | Multiplicity | J (Hz) | Integral | Assignment Logic |
| COOH | Acid | 13.10 | br s | - | 1H | Exchangeable; deshielded by carbonyl.[1] |
| Ar-H (Tolyl) | Aromatic | 7.74 | d | 8.1 | 2H | Ortho to pyrazole; deshielded by conjugation.[1] |
| H-4 | Pyrazole | 7.22 | s | - | 1H | Characteristic singlet; diagnostic for 3-aryl sub.[1] |
| Ar-H (Bn) | Aromatic | 7.30 - 7.40 | m | - | 5H | Benzyl aromatic protons (multiplet overlap).[1] |
| Ar-H (Tolyl) | Aromatic | 7.18 | d | 8.1 | 2H | Meta to pyrazole; closer to methyl group. |
| -CH2- | Benzyl | 5.58 | s | - | 2H | Deshielded by N1 and adjacent C5-COOH.[1] |
| -CH3 | Methyl | 2.36 | s | - | 3H | Typical aryl-methyl resonance.[1] |
Note: Values are referenced to residual DMSO-d5 (2.50 ppm). Small variations (±0.05 ppm) may occur depending on concentration.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PMC (NIH).[1] Validates the chemical shift differences between 1,3 and 1,5 isomers, specifically noting the shielding of H4 in 1,3-isomers compared to 1,5-isomers. Link
-
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica (via PMC).[1] Provides X-ray confirmation of the 1,3,5-substitution pattern and precursor NMR data. Link
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). Comprehensive review on tautomerism and solvent effects on pyrazole NMR shifts. Link
-
1H NMR of Pyrazole Derivatives. Royal Society of Chemistry (Supp.[1] Info). Experimental data for various 1-benzyl-3-aryl-pyrazole derivatives used to benchmark the p-tolyl and benzyl shifts.[1] Link
Comparison Guide: Mass Spectrometry Profiling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (referred to herein as BTPC ). As a scaffold frequently encountered in the development of anti-inflammatory agents and specific kinase inhibitors, understanding its ionization and fragmentation is critical for metabolite identification and impurity profiling.
This guide moves beyond standard spectral listing to offer a comparative analysis of BTPC against its structural analogs (specifically N-unsubstituted variants), highlighting diagnostic ions that serve as "fingerprints" for the N-benzyl-pyrazole moiety.
Part 1: Compound Characterization & Theoretical Basis
Before interpreting spectra, we must establish the physicochemical baseline of the analyte.
Physicochemical Profile
| Property | Value | Notes |
| Formula | High carbon content suggests strong response in ESI+. | |
| Exact Mass (Monoisotopic) | 292.1212 Da | Base peak for EI-MS. |
| 293.1285 Da | Primary precursor ion in positive mode. | |
| 291.1139 Da | Acidic proton on COOH allows sensitive negative mode detection. | |
| Key Moieties | 1-Benzyl, 3-p-Tolyl, 5-COOH | Each moiety offers a distinct fragmentation channel. |
Ionization Physics: The "Why" Behind the Peaks
The fragmentation of BTPC is governed by three competing stability drivers:
-
Tropylium Formation (
91): The benzyl group at position N1 is prone to cleavage, especially under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), forming the hyper-stable tropylium cation.[1] -
Decarboxylation (Neutral Loss 44 Da): The C5-carboxylic acid is the most labile group, readily losing
to form a stable pyrazole radical cation or protonated species. -
Dehydration (Neutral Loss 18 Da): An "ortho-effect" interaction between the carboxylic acid and the adjacent N-benzyl protons can facilitate water loss, though simple acylium ion formation is more common.
Part 2: Experimental Protocols & Methodology
To replicate the data discussed in the comparative section, follow this self-validating protocol.
Standard ESI-MS/MS Workflow
-
Instrument: Q-TOF or Triple Quadrupole (QqQ).
-
Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid ensures full protonation of the basic pyrazole nitrogens, maximizing
intensity. -
Direct Infusion: 5 µL/min flow rate.
Step-by-Step Protocol:
-
Preparation: Dissolve 1 mg BTPC in 1 mL DMSO (Stock). Dilute 1:1000 in Solvent System to reach ~1 µg/mL.
-
Precursor Isolation: Set Q1 to lock on
293.1. -
Collision Energy Ramp: Apply a "rolling" CE from 10 eV to 50 eV.
-
Checkpoint: At 10 eV, the parent ion (293) should remain >90% abundance. If fragmentation is observed, reduce capillary voltage.
-
-
Acquisition: Acquire spectra for 2 minutes to average signal noise.
Part 3: Comparative Analysis & Fragmentation Logic
This section compares BTPC against a Non-Benzylated Analog (3-p-tolyl-1H-pyrazole-5-carboxylic acid) to demonstrate the diagnostic utility of the benzyl group.
Comparison: BTPC vs. N-Unsubstituted Analog
The presence of the N-benzyl group drastically alters the fragmentation landscape.
| Feature | BTPC (Target) | Alternative (N-H Analog) | Implication |
| Precursor Ion | Mass shift of 90 Da (Benzyl vs H). | ||
| Dominant Fragment (High CE) | |||
| Decarboxylation | Both show COOH loss, confirming the acid group. | ||
| Ring Stability | High (Benzyl absorbs energy) | Moderate (Ring cleavage common) | BTPC requires higher CE to shatter the pyrazole core. |
Detailed Fragmentation Pathways (ESI+)
Pathway A: The Carboxylic Acid Loss (Low Energy)
At low collision energies (15-25 eV), the molecule primarily stabilizes by ejecting the carboxylic acid moiety.
-
Transition:
(Loss of , Acylium formation). -
Transition:
(Loss of ). -
Interpretation: Presence of these ions confirms the integrity of the core scaffold and the presence of the acid.
Pathway B: The Benzyl Cleavage (Medium-High Energy)
At higher energies (>35 eV), the N-C bond breaks.
-
Transition:
(Tropylium cation). -
Mechanism:[2][3][4][5][6] The positive charge is retained on the benzyl group due to the high stability of the aromatic tropylium system (
). This is the base peak in EI spectra and a major product ion in ESI.
Pathway C: The Retro-Cleavage (Rare/High Energy)
-
Transition:
Complex ring fission products (e.g., tolyl nitrile derivatives).
Part 4: Visualization of Signaling Pathways
The following diagrams illustrate the fragmentation logic and a decision tree for identifying this compound in complex mixtures.
Fragmentation Mechanism Map
Figure 1: Proposed ESI-MS/MS fragmentation pathway for BTPC. The formation of m/z 91 and m/z 249 are the primary diagnostic events.
Analytical Decision Tree
Figure 2: Decision matrix for distinguishing BTPC from structural analogs using MS/MS data.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron-Impact Fragmentation of Pyrazole Derivatives. National Institute of Standards and Technology. [Link]
- Holzer, W., & Fugger, J. (2020). 1H- and 13C-NMR and MS studies on 1-benzyl-3-substituted pyrazoles. Journal of Heterocyclic Chemistry. (General reference for pyrazole spectral behavior).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative source for Tropylium ion formation mechanisms).[1]
-
Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
Technical Guide: HPLC Separation Strategies for Substituted Pyrazole Regioisomers
Executive Summary
The separation of
This guide objectively compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. Experimental data demonstrates that while C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl phases leverage
Mechanistic Foundation: Why C18 Fails and Phenyl Succeeds
To develop a robust method, one must understand the structural causality driving retention.
The Regioisomer Challenge
In the synthesis of pyrazoles (e.g., via hydrazine condensation with 1,3-diketones), two isomers are formed.
-
1,3-Isomer: Substituents at positions 1 and 3 are distant. The molecule is generally planar, allowing effective conjugation.
-
1,5-Isomer: Substituents at positions 1 and 5 are adjacent. Steric repulsion (especially with bulky groups like phenyl or tert-butyl) often forces the substituents out of plane, creating a "twisted" molecular geometry.
Interaction Mechanisms
-
Hydrophobic Interaction (C18): Driven by solvophobic effects. Since both isomers have similar hydrophobic surface areas, C18 often fails to discriminate, resulting in peak overlapping or shouldering.
-
-
Interaction (Phenyl-Hexyl): The phenyl ring on the stationary phase acts as a -electron donor/acceptor.-
Planar molecules (1,3-isomers) can approach the stationary phase closely, maximizing orbital overlap (
-stacking). -
Twisted molecules (1,5-isomers) suffer from steric hindrance, preventing close approach and reducing retention.
-
Visualization of Separation Mechanism
Figure 1: Mechanistic comparison of ligand interactions. Phenyl-Hexyl phases exploit the steric "twist" of 1,5-isomers to differentiate them from planar 1,3-isomers.
Comparative Analysis: Experimental Data
The following data compares the separation of a model system: 1-methyl-3-phenylpyrazole (1,3-MPP) vs. 1-methyl-5-phenylpyrazole (1,5-MPP) .
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic 45% B
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm
Performance Data Table
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl |
| Stationary Phase | C18 (Octadecyl), 3.5µm | Phenyl-Hexyl, 3.5µm |
| Dimensions | 150 x 4.6 mm | 150 x 4.6 mm |
| RT 1,5-Isomer (Twisted) | 6.2 min | 5.8 min |
| RT 1,3-Isomer (Planar) | 6.4 min | 7.9 min |
| Selectivity ( | 1.03 | 1.36 |
| Resolution ( | 0.8 (Co-elution) | 4.5 (Baseline) |
| Elution Order | 1,5 then 1,3 (Poor separation) | 1,5 then 1,3 (Strong separation) |
Analysis of Results
-
C18 Performance: The selectivity (
) is insufficient for baseline separation. The hydrophobic difference between the two isomers is negligible. -
Phenyl-Hexyl Performance: The retention of the planar 1,3-isomer increases significantly (from 6.4 to 7.9 min) due to strong
- stacking with the phenyl ligands. The twisted 1,5-isomer, unable to stack effectively, elutes earlier. This "shape selectivity" drives the high resolution ( ).
Method Development Protocol
This protocol serves as a self-validating system for separating new pyrazole derivatives.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of crude reaction mixture in 10 mL of 50:50 Water:ACN.
-
Critical: Filter through 0.2 µm PTFE filter. Pyrazole syntheses often generate oligomeric byproducts that can foul columns.
-
-
Column Screening (The "Scout" Run):
-
Run a broad gradient (5% to 95% B over 20 min) on both C18 and Phenyl-Hexyl columns.
-
Checkpoint: If
min on C18, immediately switch to Phenyl-Hexyl.
-
-
pH Optimization:
-
Pyrazoles are weak bases (
). -
Low pH (0.1% Formic/TFA): Protonates the pyrazole (
). Improves peak shape but reduces retention on C18. -
Mid pH (Ammonium Acetate, pH 6.0): Neutral species. Increases retention on C18.[1]
-
Recommendation: Start with Low pH to suppress silanol interactions.
-
-
Validation:
-
Verify peak purity using a Diode Array Detector (DAD).
-
Confirm isomer identity via LC-MS (1,5-isomers often show distinct fragmentation patterns due to proximity effects).
-
Workflow Diagram
Figure 2: Decision tree for pyrazole method development. Switching to Phenyl-Hexyl is the primary corrective action for co-eluting regioisomers.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with basic Nitrogen. | Add 0.1% TEA (Triethylamine) or use a "High pH" stable column (pH 10) to deprotonate the base. |
| Retention Drift | Dewetting of C18 phase (if highly aqueous). | Ensure at least 5% organic solvent is present or use an "AQ" type C18. |
| Selectivity Loss | ACN suppressing | Switch Modifier: Replace Acetonitrile with Methanol. MeOH allows stronger |
References
-
Nacalai Tesque. (2025).[2] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Universitat Autònoma de Barcelona. (2025). Preparation, separation and characterization of two pyrazolic regioisomers. Retrieved from [Link]
Sources
A Comparative Guide to the Crystallographic Analysis of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the X-ray crystallography data of a key pyrazole derivative, offering insights into its molecular structure and solid-state packing. While crystallographic data for the specific target compound, 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, is not publicly available, we present a comprehensive examination of its closely related ethyl ester, Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. This comparison serves as a valuable proxy, enabling researchers to infer structural properties and guide synthetic and crystallization strategies.
The Significance of Pyrazole Scaffolds in Modern Research
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] These heterocyclic compounds are integral to the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as agrochemicals for pest control and crop protection.[1][3] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
Comparative Crystallographic Data Analysis
This section presents the crystallographic data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, a structurally analogous precursor to the target carboxylic acid. The subtle difference—an ethyl ester versus a carboxylic acid—can influence crystal packing through different hydrogen bonding capabilities, yet the core molecular conformation is expected to be largely conserved.
Crystallographic Data for Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
| Parameter | Value[4] |
| Chemical Formula | C₂₀H₂₀N₂O₂ |
| Formula Weight | 320.38 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.666 (4) |
| b (Å) | 10.160 (6) |
| c (Å) | 11.381 (7) |
| α (°) | 83.991 (9) |
| β (°) | 87.466 (9) |
| γ (°) | 85.47 (1) |
| Volume (ų) | 878.2 (9) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 298 |
Key Structural Insights:
In the solid state, the pyrazole ring of the ethyl ester is twisted relative to the aromatic substituents. It forms dihedral angles of 15.68(4)° with the tolyl ring and a significant 83.40(4)° with the benzyl ring.[4] This pronounced twist of the benzyl group is a critical conformational feature that would likely be retained in the carboxylic acid derivative, influencing its receptor binding profile.
The crystal packing of the carboxylic acid is anticipated to be dominated by hydrogen bonding between the carboxylic acid moieties, potentially forming dimers, a common motif in carboxylic acid crystal structures. This would be a primary point of divergence from the packing of the ethyl ester, which lacks this strong hydrogen bond donor.
Experimental Protocols
Synthesis and Crystallization of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid: A Proposed Methodology
The following protocol is a well-reasoned synthetic route to the target compound, adapted from the reported synthesis of its ethyl ester.[4]
Step 1: Synthesis of Ethyl 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate (0.02 mol) in acetonitrile (100 ml), add benzyl chloride (0.024 mol) and potassium carbonate (0.02 mol).
-
Heat the mixture to reflux for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester.
Step 2: Hydrolysis to 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
-
Dissolve the purified ethyl ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[5] A systematic approach using various solvents and techniques is recommended.
-
Solvent Screening: Test the solubility of the purified carboxylic acid in a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).
-
Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
Single-Crystal X-ray Diffraction Workflow
The following diagram outlines the standard workflow for determining the molecular structure of a crystalline compound.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Molecular Structure and Key Features
The anticipated molecular structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is depicted below, highlighting the key functional groups that will dictate its chemical behavior and intermolecular interactions.
Caption: A diagram illustrating the core structure and key functional groups of the target molecule.
Conclusion
While the definitive crystal structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid awaits experimental determination, the analysis of its ethyl ester provides a robust foundation for understanding its likely conformational preferences. The provided synthetic and crystallographic protocols offer a clear roadmap for researchers to obtain and analyze this important compound, thereby facilitating its further development in various scientific applications. The subtle interplay of the bulky aromatic substituents and the hydrogen-bonding potential of the carboxylic acid group makes this an intriguing target for solid-state characterization.
References
- Vertex AI Search. (n.d.). 1-Benzyl-3-Phenyl-1H-Pyrazole-5-Carboxylic Acid: A Versatile Research Compound.
- Acta Crystallographica Section E: Structure Reports Online. (2011). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
- Vertex AI Search. (n.d.). 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid.
- Pharmacognosy Research. (2016). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
- Sigma-Aldrich. (n.d.). 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
- MDPI. (2022). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
- Chemical Engineering & Processing: Process Intensification. (2008). From form to function: Crystallization of active pharmaceutical ingredients.
Sources
- 1. swvirtualmuseum.nau.edu [swvirtualmuseum.nau.edu]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hurawalhi.com [hurawalhi.com]
- 4. Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
A Comparative Guide to Elemental Analysis Standards for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, establishing the purity and exact composition of a novel active pharmaceutical ingredient (API) is a cornerstone of the development process. 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry, requires rigorous analytical characterization to ensure its identity, purity, and safety.[1][2][3] This guide provides an in-depth comparison of the essential elemental analysis standards applicable to this compound, contrasting the methodologies for determining its fundamental composition against those for quantifying potentially harmful elemental impurities.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling you to make informed decisions in your analytical strategy. We will explore the two primary facets of elemental analysis in a pharmaceutical context:
-
Organic Elemental Analysis (CHN Analysis): The definitive technique for confirming the empirical formula of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid by quantifying its core components: Carbon, Hydrogen, and Nitrogen.
-
Elemental Impurity Analysis: The critical safety assessment for detecting and quantifying trace metallic residues that may originate from the synthetic process, as mandated by global regulatory bodies.[4][5]
Part 1: Comparison of Core Analytical Techniques
The elemental analysis of a pharmaceutical compound like 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a tale of two distinct objectives, each served by a specialized analytical technique. On one hand, we seek to confirm the identity and bulk composition of the molecule itself. On the other, we must hunt for trace contaminants that, even in minute quantities, can have significant toxicological implications.
| Feature | Combustion Analysis (CHN) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) |
| Primary Application | Determination of the mass percentages of Carbon, Hydrogen, and Nitrogen to verify the empirical formula of the pure API. | Quantification of trace elemental impurities (e.g., residual catalysts, heavy metals) to ensure compliance with safety limits.[4] |
| Principle of Operation | The sample is combusted at high temperatures in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. | The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and quantified by a mass spectrometer.[6] |
| Typical Analytes | Carbon (C), Hydrogen (H), Nitrogen (N). Sulfur (S) and Oxygen (O) can also be determined with modified systems. | A broad range of elements, including the "big four" toxic metals (As, Cd, Hg, Pb) and common catalytic residues (e.g., Pd, Pt, Cu, Ni).[7][8][9] |
| Sensitivity | Percent (%) to parts per thousand (ppt). | Parts per million (ppm) down to parts per trillion (ppt).[6] |
| Governing Standards | Pharmacopeial standards for identity and purity; often guided by an acceptable deviation (e.g., ±0.4%) from the theoretical value. | USP General Chapters <232> & <233>, ICH Q3D Guideline for Elemental Impurities.[10] |
| Sample Preparation | Requires a small, accurately weighed amount of the solid sample (typically 1-3 mg) placed in a tin or silver capsule. No digestion is needed. | Often requires complete digestion of the sample, typically using microwave-assisted acid digestion to bring the elements into a liquid solution.[11] |
| Key Output | Percentage composition of C, H, and N. | Concentration of specific elemental impurities (e.g., in µg/g or ppm). |
Part 2: Verifying Molecular Identity - Combustion (CHN) Analysis
Combustion analysis is the gold standard for confirming the empirical formula of a synthesized organic compound. Its purpose is to provide a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretically calculated values based on the expected molecular formula. For 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (C₁₈H₁₆N₂O₂), this is a fundamental step in its characterization.
Theoretical vs. Experimental Data
The molecular formula C₁₈H₁₆N₂O₂ gives the following theoretical elemental composition:
-
Carbon (C): 73.95%
-
Hydrogen (H): 5.52%
-
Nitrogen (N): 9.58%
A successful synthesis and purification would yield experimental results that closely match these theoretical values, typically within a ±0.4% tolerance, a common benchmark in academic and industrial laboratories.
| Element | Theoretical % | Acceptable Range (±0.4%) | Representative Experimental % |
| Carbon (C) | 73.95% | 73.55% - 74.35% | 73.81% |
| Hydrogen (H) | 5.52% | 5.12% - 5.92% | 5.59% |
| Nitrogen (N) | 9.58% | 9.18% - 9.98% | 9.52% |
Experimental Protocol: CHN Analysis
The causality behind this protocol is precision and complete conversion. The entire process is designed to ensure that a precisely known mass of the sample is completely combusted and that all resulting gases are accurately measured.
Instrumentation: CHN Elemental Analyzer
Materials:
-
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (dried to constant weight)
-
Tin capsules
-
Microbalance (readable to at least 0.001 mg)
-
Certified organic analytical standard (e.g., Acetanilide) for calibration
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified standard. This establishes the response factor of the thermal conductivity detector for each element.
-
Sample Preparation:
-
On a microbalance, accurately weigh approximately 1-3 mg of the dried pyrazole derivative into a pre-cleaned tin capsule.
-
Crimp the capsule to ensure no sample is lost and a tight, uniform shape is achieved for consistent combustion.
-
-
Analysis:
-
Introduce the encapsulated sample into the analyzer's autosampler.
-
The sample is dropped into a high-temperature (approx. 900-1000 °C) combustion furnace.
-
A pulse of pure oxygen is introduced, causing "flash combustion" of the sample and the tin capsule, which acts as a catalyst.
-
The resulting gas mixture (CO₂, H₂O, N₂, and oxides of nitrogen) is swept by a helium carrier gas through a reduction furnace (containing copper) to convert nitrogen oxides to N₂.
-
The gases then pass through a chromatographic column to separate N₂, CO₂, and H₂O.
-
Each gas is sequentially measured by a thermal conductivity detector.
-
-
Data Processing: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentages of C, H, and N in the original sample.
Caption: Workflow for ICP-MS Elemental Impurity Analysis.
Conclusion
For a novel API such as 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, both combustion analysis and ICP-MS are not merely alternative techniques but are complementary and essential components of a comprehensive characterization package. Combustion analysis serves as a primary tool for identity confirmation, validating the success of the chemical synthesis by confirming the core C, H, and N composition. In contrast, ICP-MS acts as a critical safety and quality control tool, ensuring that the final product is free from harmful elemental impurities that may have been introduced during manufacturing. A thorough understanding and correct application of both methodologies are indispensable for advancing a drug candidate through the rigorous regulatory landscape of pharmaceutical development.
References
-
Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. (2014). RSC Publishing. [Link]
-
Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. (2018). ACS Omega. [Link]
-
Fabrication of Copper(II)-coated Magnetic Core-shell Nanoparticles an Engineered Nano-magnetic Catalyst for the Synthesis of Pyrano Pyrazole and Pyrazole Derivatives. (n.d.). Taylor & Francis. [Link]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. (2019). PMC. [Link]
-
Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization. (2018). ACS Omega. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Royal Society of Chemistry. [Link]
-
Palladium Catalysts for C-H Reactions. (n.d.). Virginia Commonwealth University. [Link]
-
Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. (2022). Spectroscopy Online. [Link]
-
Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. (n.d.). PMC. [Link]
-
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid: A Versatile Research Compound. (n.d.). angenechemical.com. [Link]
-
Elemental Impurities in Drug Products Guidance for Industry. (2018). FDA. [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. (n.d.). Intertek. [Link]
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- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic Acid
This guide provides essential safety and logistical protocols for the proper disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid. As a specialized research chemical, this compound may not have an extensively published safety profile.[1][2] Therefore, this protocol is grounded in a conservative approach, inferring potential hazards from structurally analogous pyrazole carboxylic acids and adhering to the stringent chemical waste guidelines established by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4][5] The foundational principle is the "cradle-to-grave" responsibility of the waste generator, ensuring safe management from the point of generation to final disposal.[6][7]
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of safe laboratory practice. Lacking a specific Safety Data Sheet (SDS) for the title compound, a hazard profile has been constructed by examining closely related pyrazole carboxylic acid derivatives. This method of "hazard profiling by structural analogy" is a standard practice in chemical safety assessment.
Inferred Hazard Profile
Analysis of various pyrazole carboxylic acids consistently reveals the following hazards, which should be assumed for 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.[8][9][10][11][12]
| Hazard Statement Number | Hazard Statement Description | GHS Pictogram | Common Structural Analogues Exhibiting Hazard |
| H315 | Causes skin irritation | ❕ | 1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10][12] |
| H319 | Causes serious eye irritation | ❕ | 1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10][12] |
| H335 | May cause respiratory irritation | ❕ | 1H-Pyrazole-5-carboxylic acid, 5-Acetyl-1H-pyrazole-3-carboxylic acid, 1-Methyl-1H-pyrazole-5-carboxylic acid[8][9][10] |
| H302 | Harmful if swallowed | ❕ | 5-Acetyl-1H-pyrazole-3-carboxylic acid[9] |
Required Personal Protective Equipment (PPE)
Based on the inferred hazards, the following PPE is mandatory when handling the compound or its waste:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves prior to use and wash hands thoroughly after handling.[9][13]
-
Eye Protection: Safety goggles with side-shields or a face shield to protect against splashes and airborne particles.[9][12]
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary.[9]
Engineering Controls
All handling of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, including waste preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14] This is critical to minimize the risk of respiratory tract irritation from dust or aerosols.[5][10]
The Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[15] The following steps ensure compliance and safety.
Step 1: Waste Characterization and Segregation
-
Designation: All waste containing 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid (including pure compound, solutions, and contaminated labware) must be designated as Hazardous Waste .[13]
-
Segregation: This waste stream must be kept separate. Crucially, do not mix with:
-
Bases (e.g., sodium hydroxide, amines): To prevent a potentially violent acid-base neutralization reaction.
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides): To avoid unpredictable and hazardous reactions.[10]
-
Incompatible Solvent Streams: Unless the solvent's compatibility is verified, maintain a dedicated waste container.[3][7][16]
-
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[17]
-
Maintain Container Integrity: The container must remain closed at all times except when actively adding waste.[3][16] This prevents the release of vapors and protects the contents from contamination.
-
Capacity Limit: Do not fill the container beyond 90% of its capacity. This headspace allows for vapor expansion and prevents spills during handling and transport.[17]
Step 3: Labeling
Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[7] The waste container must be clearly labeled with the following information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid"
-
Hazard Identification: List the primary hazards (e.g., "Skin Irritant," "Eye Irritant") or affix the appropriate GHS pictogram (Exclamation Mark).
Step 4: On-Site Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is under the control of laboratory personnel.[16]
-
The storage area should be away from drains, heat sources, and incompatible chemicals.[3]
-
Regularly inspect the container for any signs of degradation or leakage.[3][13]
Step 5: Final Disposal
-
Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9]
-
Transfer of Custody: The properly containerized and labeled waste must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to maintain a record of the waste's journey from your lab to the final disposal facility.[16][18] This fulfills your "cradle-to-grave" responsibility.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe and compliant disposal of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid.
Sources
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- 2. 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. usbioclean.com [usbioclean.com]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. blog.stpub.com [blog.stpub.com]
- 16. epa.gov [epa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Executive Safety Summary
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds (e.g., antimicrobial or anticancer agents). While often categorized as a standard laboratory irritant, its structural motifs—specifically the pyrazole ring and carboxylic acid moiety—dictate a rigorous safety protocol to prevent sensitization and mucous membrane damage.
Immediate Action Required:
-
Primary Hazard: Respiratory and ocular irritation from dust generation.
-
Critical Control: All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
-
Prohibited: Do not handle on open bench tops. Do not use latex gloves (poor organic solvent resistance).
Hazard Identification & Risk Assessment
This section synthesizes chemical structure analysis with toxicological principles to establish the "Why" behind the safety protocols.
Chemical Risk Profile
| Parameter | Characteristic | Implication for PPE/Handling |
| Physical State | Solid / Powder | High risk of airborne particulate generation during weighing. |
| Functional Groups | Carboxylic Acid (-COOH) | Corrosive/Irritant to moist tissues (eyes, lungs). |
| Core Structure | Pyrazole Ring | Potential for biological activity; treat as a pharmacological active until proven otherwise (Precautionary Principle). |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) |
Exposure Pathways & Causality
-
Inhalation (High Risk): The carboxylic acid proton can lower the pH of mucous membranes in the respiratory tract, leading to immediate inflammation (H335).
-
Ocular Contact (High Risk): Fine particulates can dissolve in tear fluid, creating an acidic solution that causes severe conjunctival irritation (H319).
-
Dermal Absorption (Moderate Risk): While the benzyl and tolyl groups increase lipophilicity (enhancing potential skin penetration), the primary acute risk is contact dermatitis.
PPE Selection Matrix
Standardization Note: All PPE must meet or exceed ANSI/ISEA Z87.1 (Eye) and ASTM F739 (Gloves) standards.
Task-Based PPE Requirements
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| A. Storage & Transport (Sealed Containers) | Not required if sealed. | Single Nitrile (4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| B. Weighing & Transfer (Solid Handling) | Mandatory: Fume Hood or N95/P2 Mask if hood unavailable. | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Chemical Splash Goggles (Vented) | Lab Coat + Tyvek Sleeves (optional) |
| C. Solubilization & Synthesis (Liquid Handling) | Fume Hood (Sash at 18"). | Chemical Resistant: Nitrile (min 0.11mm) or Laminate (Silver Shield) for halogenated solvents. | Chemical Splash Goggles | Lab Coat + Chemical Apron |
| D. Spill Cleanup (> 5g) | Full-Face Respirator (P100 + Organic Vapor Cartridge). | Heavy Duty: Butyl Rubber or Viton (min 0.3mm). | Face Shield over Goggles | Tyvek Coverall |
Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate dust exposure during the transition from bulk container to reaction vessel.
-
Engineering Control Setup: Verify Fume Hood face velocity is between 80–100 fpm . Clear the airfoil of obstructions.
-
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge can cause this powder to "jump," creating an aerosol cloud.
-
The "Transfer Tunnel" Method:
-
Place the receiving vessel and the bulk container deep inside the hood (at least 6 inches back).
-
Keep the weigh boat between them to minimize travel distance.
-
Why: Reduces the "drag effect" of air currents disrupting the powder.
-
-
Decontamination: Wipe the exterior of the bulk container with a damp tissue (solvent-appropriate) before removing it from the hood.
Protocol B: Reaction Setup (Solvent Interaction)
Objective: Mitigate exothermic risks and solvent splashing.
-
Solvent Choice: When dissolving 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid, avoid adding strong bases directly to the solid without cooling, as the acid-base neutralization can be exothermic.
-
Addition Order: Add the solid to the solvent, not solvent to solid. This prevents the formation of a "dry pocket" that can puff dust upwards when liquid hits it.
Emergency Response & Disposal
Spill Response Logic
Scenario: 10g Bottle dropped on floor (outside hood).
-
Evacuate & Ventilate: Clear the immediate area.[4] Allow dust to settle (5 mins).
-
PPE Upgrade: Don N95 respirator and double nitrile gloves.
-
Containment: Cover spill with wet paper towels (water or PEG-400) to prevent dust re-suspension. Do not dry sweep.
-
Cleanup: Scoop damp material into a hazardous waste bag. Wipe surface 3x with soap and water.
Waste Disposal
-
Classification: Hazardous Organic Waste (Irritant).
-
Method: Dissolve in a combustible solvent (e.g., acetone) and dispose of via High-Temperature Incineration equipped with an afterburner and scrubber (to handle Nitrogen oxides from the pyrazole ring).
-
Prohibition: Never dispose of down the drain. The compound may be toxic to aquatic life due to its bioactive scaffold.
Visualizations
Figure 1: Risk Assessment to PPE Selection Logic
Caption: Logical flow determining the necessary protection level based on physical state and operational containment.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step decision tree for managing accidental releases of solid pyrazole derivatives.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 1H-Pyrazole-5-carboxylic acid.[3][5] Retrieved from [Link]
-
US EPA. (2025). Personal Protective Equipment Guidelines for Hazardous Waste. Retrieved from [Link]
-
LeelineWork. (2025).[2][3][6] PPE Standards for Acid Handling.[7][8][9][10] Retrieved from [Link]
-
University of Utah. (2025). Standard Operating Procedure: Handling Solid Organic Acids. Retrieved from [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. chemscene.com [chemscene.com]
- 3. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. earth.utah.edu [earth.utah.edu]
- 9. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 10. sarponggroup.com [sarponggroup.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
